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  • Product: 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone
  • CAS: 1006437-81-5

Core Science & Biosynthesis

Foundational

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone CAS 137890-05-2

An In-Depth Technical Guide to 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2): Synthesis, Properties, and Potential Applications in Drug Discovery Executive Summary This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2): Synthesis, Properties, and Potential Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone, a heterocyclic compound belonging to the nitropyrazole class. While specific research on this exact molecule is limited, its structural motifs—the pyrazole core, the nitro functional group, and the ethanone substituent—are prevalent in a wide range of biologically active compounds. This document synthesizes information from related molecules to offer researchers, scientists, and drug development professionals a foundational understanding of its physicochemical properties, plausible synthetic routes, potential therapeutic applications, and essential experimental protocols for its evaluation. The guide is structured to provide not just data, but also the scientific context and rationale necessary for informed research and development.

The Nitropyrazole Scaffold: A Privileged Structure in Chemical Science

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is an isomeric form of the biologically crucial imidazole ring and is noted for its chemical stability.[1] The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4][5]

The introduction of a nitro group (-NO₂) onto the pyrazole core, creating a nitropyrazole, significantly modulates the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group can enhance binding interactions, alter metabolic stability, and is a key feature in compounds designed as kinase inhibitors, antimicrobial agents, and even energetic materials.[6][7][8] The ethanone substituent provides a reactive handle for further chemical modification and a potential hydrogen bond acceptor, making 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone an intriguing scaffold for chemical library synthesis and drug discovery campaigns.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for all research endeavors. The key identifiers and computed properties for 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone are summarized below.

PropertyValueSource
CAS Number 137890-05-2[9][10]
Molecular Formula C₆H₇N₃O₃[11]
Molecular Weight 169.14 g/mol [11]
Monoisotopic Mass 169.04874 Da[11]
IUPAC Name 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone[11]
SMILES CC(=O)C1=C(C=NN1C)[O-][11]
InChI Key IEPWZWOJPQMRHI-UHFFFAOYSA-N[11]
Predicted XlogP 0.1[11]
Physical Form Expected to be a solid at room temperature[12]

Synthesis and Characterization Strategies

Proposed Synthetic Pathway

A logical approach would be the nitration of the precursor, 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2). The synthesis can be visualized as a two-step process starting from commercially available materials.

Synthetic Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Methylation & Acetylation cluster_2 Step 3: Nitration A Hydrazine Hydrate + Ethyl Acetoacetate B 1-Methyl-5-hydroxypyrazole A->B Cyclocondensation C 1-(1-methyl-1H-pyrazol-5-yl)ethanone Precursor B->C Methylation (e.g., DMS, MeI) then Acetylation D 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (Target Compound) C->D Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices: The choice of a strong nitrating agent like a nitric acid/sulfuric acid mixture is standard for adding a nitro group to a deactivated heterocyclic ring.[8] The reaction conditions, such as temperature, must be carefully controlled. Lower temperatures are typically favored initially to manage the exothermic nature of the reaction and to prevent over-nitration or side product formation. The regioselectivity of nitration at the C4 position is directed by the existing substituents on the pyrazole ring.

Characterization

The identity and purity of the final compound would be confirmed using a standard suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic shifts for the methyl protons, acetyl protons, and the pyrazole ring proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.[13]

  • Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, particularly the strong absorbances corresponding to the C=O of the ketone and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

Potential Therapeutic Applications & Biological Context

The true value of a novel chemical entity in drug discovery lies in its potential biological activity. Based on extensive literature for structurally related compounds, 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is a promising candidate for screening in several therapeutic areas.

Anticancer Activity: Kinase Inhibition

Many pyrazole-containing compounds have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[5][14] For example, derivatives of 1-methyl-1H-pyrazole have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle's response to DNA damage.[15] Inhibition of CHK1 can force cancer cells with damaged DNA into mitosis, leading to cell death, a concept known as synthetic lethality.

Signaling Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR CHK1 Checkpoint Kinase 1 (CHK1) ATM_ATR->CHK1 activates CDC25 Cdc25 Phosphatases CHK1->CDC25 inhibits Apoptosis Apoptosis CHK1->Apoptosis prevents Target Target Compound (Hypothetical) Target->CHK1 Inhibits Target->Apoptosis promotes CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDK_Cyclin->CellCycleArrest

Caption: Potential mechanism via CHK1 inhibition in the DNA damage response pathway.

Antimicrobial Agents

The pyrazole scaffold is also a component of numerous compounds with antibacterial and antifungal properties.[2][16] These molecules can act through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[16] The presence of the electron-withdrawing nitro group may enhance the compound's ability to participate in charge-transfer interactions within bacterial or fungal enzyme active sites.

Experimental Protocols for Compound Evaluation

To assess the therapeutic potential of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone, a systematic screening process is required. Below are foundational, self-validating protocols for initial biological evaluation.

Screening Workflow Start Compound Synthesis & QC Primary Primary Screening (e.g., Single-Dose Cytotoxicity Assay) Start->Primary DoseResp Dose-Response (IC₅₀ Determination) Primary->DoseResp Active Hits Biochem Biochemical Assay (e.g., Kinase Inhibition) DoseResp->Biochem Mechanism Mechanism of Action (e.g., Cell Cycle Analysis, Western Blot) Biochem->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt

Caption: A typical workflow for in vitro screening and compound validation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of 2x final concentration dilutions in culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Biochemical Kinase Inhibition Assay (Generic)

This protocol measures the direct inhibition of a specific kinase (e.g., CHK1).

  • Reagent Preparation: Prepare assay buffer, a stock solution of the kinase, a stock solution of the kinase's specific peptide substrate, and a stock solution of ATP.

  • Compound Plating: In a 384-well plate, dispense serial dilutions of the title compound in DMSO.

  • Kinase Reaction:

    • Add the kinase enzyme to each well and incubate for 10-15 minutes to allow the compound to bind.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP. The reaction is typically run at room temperature for 1-2 hours.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, linked to a detection system (e.g., luminescence or fluorescence).

  • Data Analysis: The signal is inversely proportional to kinase inhibition. Data are normalized to high (no enzyme) and low (vehicle control) controls. An IC₅₀ value is determined by fitting the data to a four-parameter logistic curve. This self-validating system ensures that any observed effect is due to direct interaction with the target enzyme.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 137890-05-2 is not available, data from structurally similar compounds provide guidance on safe handling.

  • Hazard Identification: Based on related pyrazole ethanones, the compound should be treated as potentially hazardous.[17] Expected GHS hazard statements include:

    • H302: Harmful if swallowed.[17]

    • H315: Causes skin irritation.[17]

    • H319: Causes serious eye irritation.[17]

    • H335: May cause respiratory irritation.[17]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion and Future Directions

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is a chemical scaffold with significant, albeit underexplored, potential. Its structural features are common in molecules with proven efficacy in oncology and infectious diseases. This guide provides the foundational knowledge for initiating research into this compound, from its synthesis and characterization to its potential biological activities and the protocols needed for evaluation.

Future research should focus on executing the proposed synthesis, confirming the structure, and performing the described in vitro screening assays. Positive results would warrant further investigation into its mechanism of action and structure-activity relationship (SAR) studies to optimize its potency and selectivity, potentially leading to the development of a novel therapeutic agent.

References

  • 1-(1-methyl-4-nitro-1h-pyrazol-5-yl)ethanone - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023, September 7). Retrieved February 24, 2026, from [Link]

  • Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | C12H12N2O | CID 80207 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1-(1-Methyl-1H-pyrazol-4-yl)ethanone - Merck. (n.d.). Retrieved February 24, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H) - JSR Publications. (2011, October 20). Retrieved February 24, 2026, from [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph - International Journal of Current Microbiology and Applied Sciences. (2015). Retrieved February 24, 2026, from [Link]

  • Review on synthesis of nitropyrazoles - ResearchGate. (2025, August 10). Retrieved February 24, 2026, from [Link]

  • 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - MDPI. (2008, April 29). Retrieved February 24, 2026, from [Link]

  • 1-(1-Methyl-1H-pyrazol-5-yl)ethanone - SpectraBase. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1-(4-nitro-1h-pyrazol-5-yl)ethanone - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions - ResearchGate. (2012, February 22). Retrieved February 24, 2026, from [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (2019, July 1). Retrieved February 24, 2026, from [Link]

  • The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • US3294814A - 4-nitropyrazoles - Google Patents. (n.d.).
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. (2019, May 15). Retrieved February 24, 2026, from [Link]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - International Union of Crystallography. (n.d.). Retrieved February 24, 2026, from [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - MDPI. (2023, February 21). Retrieved February 24, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • 3,5-Dihydroxybenzyl alcohol | C7H8O3 | CID 34661 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

  • (3R,4S)-1-Benzylpyrrolidine-3,4-dicarboxylic acid - Cancer - EPA. (n.d.). Retrieved February 24, 2026, from [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - Scientific Reports. (2021, July 29). Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

This guide provides an in-depth technical analysis of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone , a highly functionalized heterocyclic scaffold used in medicinal chemistry and energetic materials research. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone , a highly functionalized heterocyclic scaffold used in medicinal chemistry and energetic materials research.

Executive Summary & Physicochemical Identity

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is a trisubstituted pyrazole derivative characterized by a "push-pull" electronic system. The electron-rich pyrazole core is stabilized by an electron-donating methyl group at


, while being electronically deactivated by strong electron-withdrawing groups (EWGs) at 

(nitro) and

(acetyl).

This specific substitution pattern makes the molecule a critical intermediate for synthesizing fused heterocyclic systems (e.g., pyrazolo[4,3-d]pyrimidines) and a potential candidate in high-energy density material (HEDM) research due to the nitro-heterocycle motif.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
IUPAC Name 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanoneRegiospecific nomenclature is critical; often confused with 3-acetyl isomers.
Molecular Formula

Stoichiometric confirmation.
Molecular Weight 169.14 g/mol Monoisotopic Mass: 169.0487 Da.
CAS Number Not widely listedDerivative of CAS 137890-05-2 (non-nitro precursor).
Appearance Pale yellow to off-white solidTypical of nitro-pyrazoles due to

transitions.
Polarity Moderate-HighHigh dipole moment due to orthogonal EWGs.
Structural Visualization

The following diagram illustrates the connectivity and numbering scheme, highlighting the steric crowding between the


-nitro and 

-acetyl groups.

G Core Pyrazole Core (Aromatic 5-membered) N1 N1-Methyl (Electron Donor) Core->N1 Activation C4 C4-Nitro (-NO2) (Electrophilic Site) Core->C4 Substituted C5 C5-Acetyl (-COCH3) (Reactive Carbonyl) Core->C5 Substituted C4->C5 Steric/Electronic Interaction

Figure 1: Structural connectivity and functional group interplay. The C4-C5 proximity creates a highly reactive vicinal dicarbonyl-like environment upon reduction.

Synthetic Pathways and Protocol Design

The synthesis of this molecule is governed by the regioselectivity of electrophilic aromatic substitution (


) on the pyrazole ring. The 

position is the most nucleophilic site in 1-methylpyrazoles, even in the presence of a

deactivator.
Primary Route: Nitration of 1-Methyl-5-Acetylpyrazole

The most reliable route involves the direct nitration of the commercially available precursor 1-(1-methyl-1H-pyrazol-5-yl)ethanone .

Reaction Mechanism[1]
  • Protonation: The acetyl oxygen or pyrazole

    
     may accept a proton, but the 
    
    
    
    carbon remains the nucleophile.
  • Sigma Complex: Attack of the nitronium ion (

    
    ) at 
    
    
    
    .
  • Re-aromatization: Loss of a proton restores the heteroaromatic system.

Detailed Experimental Protocol

Note: Nitration of azoles can be exothermic. Perform behind a blast shield.

  • Reagent Preparation: Prepare a mixed acid solution by slowly adding Fuming

    
     (1.5 eq)  to Concentrated 
    
    
    
    (5.0 eq)
    at 0°C.
  • Addition: Dissolve 1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq) in minimal concentrated

    
    . Add this solution dropwise to the nitrating mixture, maintaining internal temperature 
    
    
    
    .
  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS (

    
    ).
    
  • Quench: Pour the reaction mixture over crushed ice (10x volume). The product typically precipitates as a solid.

  • Workup:

    • If solid forms: Filter, wash with cold water until pH neutral, and dry in vacuo.

    • If oil forms: Extract with Dichloromethane (DCM), wash with sat.

      
      , dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or column chromatography (0-40% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis Start Precursor: 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2) Process Process: Electrophilic Aromatic Substitution (Temp < 10°C) Start->Process Reagent Reagents: Fuming HNO3 / H2SO4 (Mixed Acid) Reagent->Process Workup Workup: Ice Quench & Filtration Process->Workup Product Target: 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (MW 169.14) Workup->Product

Figure 2: Step-by-step synthetic workflow for C4-nitration.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.
  • 
     2.50-2.60 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ). Deshielded by the carbonyl.
  • 
     3.90-4.10 ppm (s, 3H):  N-Methyl group (
    
    
    
    ).
  • 
     8.00-8.20 ppm (s, 1H): 
    
    
    
    proton. This singlet is diagnostic. If nitration occurred at
    
    
    (unlikely), this peak would shift significantly or disappear if disubstituted.
Infrared Spectroscopy (FT-IR)
  • 1680-1700 cm⁻¹: Strong

    
     stretch (Ketone).
    
  • 1530-1550 cm⁻¹: Asymmetric

    
     stretch.
    
  • 1340-1360 cm⁻¹: Symmetric

    
     stretch.
    
Mass Spectrometry[2]
  • ESI (+): Base peak at

    
     170.05 
    
    
    
    .
  • Fragmentation: Loss of

    
     (M-46) or Acetyl (M-43) is common in high-energy collision dissociation.
    

Applications in Drug Discovery & Energetics

Pharmacophore Utility

This molecule serves as a "masked" aniline. The nitro group is rarely the final pharmacophore; rather, it is a handle for further derivatization.

  • Reduction to Amine:

    
     or 
    
    
    
    reduces the
    
    
    to
    
    
    .
  • Cyclization: The resulting 4-amino-5-acetylpyrazole is a "privileged" precursor for the Friedländer synthesis or similar condensations to form pyrazolo[4,3-c]pyridines or pyrazolo[3,4-d]pyrimidines (kinase inhibitor scaffolds).

Energetic Materials (Safety Note)

Nitropyrazoles are a class of energetic materials.[2] While the acetyl derivative is less sensitive than the parent nitropyrazoles, it possesses a high nitrogen/oxygen balance.

  • Density: High crystal density contributes to detonation velocity.

  • Thermal Stability: Generally stable up to ~200°C, but DSC (Differential Scanning Calorimetry) should be run before scaling up >5g.

References

  • PubChem. 1-(1-methyl-4-nitro-1h-pyrazol-5-yl)ethanone (Compound).[3] National Library of Medicine. Available at: [Link]

  • Larina, L. I., & Lopyrev, V. A.Nitroazoles: Synthesis, Structure and Applications. Springer, 2009. (Standard text on nitro-azole chemistry and safety).

Sources

Foundational

An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide focuses on a specific, highly ver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide focuses on a specific, highly versatile subset: derivatives of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. We will dissect the synthetic pathways to this core structure, explore key derivatization strategies, and analyze the structure-activity relationships (SAR) that govern their biological effects. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, integrating synthetic protocols, mechanistic insights, and therapeutic applications, with a particular focus on oncology and infectious diseases.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The Privileged Status of Pyrazoles in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a multitude of pharmacologically active compounds.[3] Its unique electronic properties and conformational flexibility allow for diverse interactions with biological targets.[4] This has led to the development of blockbuster drugs across various therapeutic areas, including the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the PDE5 inhibitor Sildenafil, underscoring the therapeutic relevance of this scaffold.[2][5] The success of these molecules has cemented the pyrazole core as a critical pharmacophore in modern drug discovery.[1]

The Strategic Importance of the 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid Core

The 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid scaffold serves as a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry.[6] Its strategic importance lies in its trifunctional nature:

  • The N-methyl group: Prevents tautomerization and provides a fixed substitution vector.

  • The C4-nitro group: A strong electron-withdrawing group that modulates the ring's electronics and serves as a synthetic handle for further modification, most notably reduction to a primary amine.

  • The C5-carboxylic acid: An ideal anchor point for derivatization, allowing the introduction of a wide array of functional groups via amide or ester linkages to explore chemical space and optimize biological activity.

This trifunctionality makes it a cornerstone for building complex molecular architectures, most famously as a key intermediate in the synthesis of Sildenafil.[7][8]

Synthesis and Derivatization Strategies

Synthesis of the Core Scaffold: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid

The construction of the core scaffold is a multi-step process that hinges on two critical transformations: the initial formation of the pyrazole ring and its subsequent regioselective nitration. The most established route begins with the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by nitration.

The nitration step is a classic electrophilic aromatic substitution.[9] Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic attack. The use of a potent nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is highly regioselective for the C4 position. From a mechanistic standpoint, this selectivity is governed by the electronic properties of the pyrazole ring; the C4 position is the most electron-rich and sterically accessible site for electrophilic attack.[9]

It is critical to note that this nitration is a highly exothermic reaction.[9] In an industrial setting, precise temperature control is paramount to prevent runaway reactions, which could lead to decarboxylation and dangerous pressure buildup.[9]

G cluster_workflow Core Scaffold Synthesis A 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid C 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid A->C Regioselective Nitration (Electrophilic Substitution) B Nitrating Mixture (HNO₃ / H₂SO₄) B->A Reagent

Core synthesis via regioselective nitration.
Key Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid at the C5 position is the primary site for introducing molecular diversity. Amide bond formation is the most common and impactful derivatization strategy.

Workflow for Amide Synthesis:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species. A standard and effective method is treatment with thionyl chloride (SOCl₂) to form the acyl chloride. This is a robust choice for large-scale synthesis due to its low cost and the volatile nature of its byproducts (SO₂ and HCl).

  • Nucleophilic Acyl Substitution: The activated acyl chloride is then reacted with a primary or secondary amine. The lone pair on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of the Amide: The tetrahedral intermediate collapses, expelling the chloride leaving group and forming the stable amide bond.

This pathway is fundamental to producing a vast library of derivatives for screening, including key precursors to Sildenafil and other biologically active molecules.[10][11]

G cluster_workflow General Amidation Workflow Core Core Scaffold (C5-Carboxylic Acid) Intermediate Reactive Intermediate (Acyl Chloride) Core->Intermediate 1. Activation Activation Activation Step (e.g., SOCl₂) Activation->Core Product C5-Carboxamide Derivative Intermediate->Product 2. Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Intermediate

Derivatization workflow at the C5 position.

Pharmacological Applications and Mechanisms of Action

Derivatives of the pyrazole scaffold exhibit a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.[2][4][12]

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents.[13][14] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[15]

  • Kinase Inhibition: Many pyrazole-containing compounds have been shown to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[13] By binding to the ATP-binding pocket of these enzymes, they block the downstream signaling pathways that drive tumor growth and angiogenesis.

  • Cell Cycle Arrest and Apoptosis: Inhibition of key kinases like CDK2 can lead to cell cycle arrest, typically in the G0/G1 phase.[16] Furthermore, many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, representing a key mechanism for their therapeutic effect.[16]

G GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR, VEGFR-2) GF->Receptor Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Pathway Pyrazole Pyrazole Derivative Pyrazole->Receptor Inhibition INHIBITION Proliferation Tumor Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation

Mechanism of action for anticancer pyrazoles.
Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[17] Pyrazole derivatives have shown considerable promise in this area.[18][19][20] One of the key bacterial targets for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[18][19] By inhibiting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation. Numerous studies have reported pyrazole compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][17]

Structure-Activity Relationship (SAR) Studies

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrazole core. A summary of key SAR insights is presented below.

Position of SubstitutionModificationImpact on Biological ActivityReference
C3-Position Introduction of a propyl group.Key for interaction with the PDE5 active site in Sildenafil.[7]
C4-Position Reduction of the nitro group to an amino group.Creates a key attachment point for building larger, fused ring systems (e.g., pyrazolo[4,3-d]pyrimidines). Essential for the activity of Sildenafil-type compounds.[10]
C5-Carboxamide Varied aryl and alkyl substituents on the amide nitrogen.Directly influences binding affinity and selectivity for various targets, including cannabinoid receptors and protein kinases. The choice of substituent is critical for tuning potency.[11]
N1-Position Substitution with a 2,4-dichlorophenyl group.Found to be a critical requirement for potent and selective cannabinoid CB1 receptor antagonism.[11]

Featured Experimental Protocols

Protocol: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

This protocol details the conversion of the core carboxylic acid to its corresponding primary amide, a common intermediate.[10]

Materials:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Ice bath, magnetic stirrer, round-bottom flask, dropping funnel, rotary evaporator

Procedure:

  • Safety Precaution: All operations involving thionyl chloride must be performed in a well-ventilated fume hood.

  • Acid Chloride Formation: To a solution of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours. The progress can be monitored by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The residue is the crude acyl chloride.

  • Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (3.0 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • Stir the resulting suspension vigorously at room temperature for 1-2 hours.

  • Work-up and Isolation: Dilute the reaction mixture with water and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory potential of synthesized derivatives against a target protein kinase (e.g., EGFR, CDK2).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide substrate

  • Synthesized pyrazole derivative (inhibitor)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplate, multichannel pipette, plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole derivative in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the specific peptide substrate, and the diluted pyrazole derivative.

  • Enzyme Addition: Add the recombinant kinase enzyme to each well to initiate the reaction. Include "no enzyme" controls and "vehicle" (DMSO) controls.

  • ATP Initiation: After a brief pre-incubation (e.g., 10 minutes at room temperature), add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Future Perspectives and Challenges

The 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:

  • Improving Selectivity: Designing derivatives with high selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing compounds that are active against drug-resistant mutants of key targets, a major challenge in oncology.

  • Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to achieve favorable absorption, distribution, metabolism, and excretion profiles suitable for clinical development.

A key challenge is the presence of the nitroaromatic group, which can sometimes be associated with metabolic liabilities or toxicity. Strategies such as bioisosteric replacement or using the nitro group as a transient synthetic handle for later removal will be important areas of investigation.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]

  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Ingenta Connect. [Link]

  • Antibacterial and antifungal pyrazoles based on different construction strategies. PubMed. [Link]

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  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

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  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

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  • Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PharmaCompass.com. [Link]

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  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 1-methyl-4-nitro-1h-pyrazole-5-carboxylic acid. PubChemLite. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Pharmaffiliates. [Link]

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  • 4-nitropyrazoles.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

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Exploratory

difference between 1-methyl-4-nitro-3-acetylpyrazole and 5-acetyl isomer

An In-depth Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 1-methyl-4-nitro-3-acetylpyrazole and its 5-acetyl Isomer For Researchers, Scientists, and Drug Development Professionals This g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 1-methyl-4-nitro-3-acetylpyrazole and its 5-acetyl Isomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the key differences between two constitutional isomers: 1-methyl-4-nitro-3-acetylpyrazole and 1-methyl-4-nitro-5-acetylpyrazole. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of these important heterocyclic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced differences between its substituted isomers is critical for the rational design of novel therapeutics.[1][2][3][4][5]

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is found in a wide array of pharmaceuticals, agrochemicals, and materials.[2][5] The versatility of the pyrazole ring allows for extensive functionalization, leading to a diverse range of biological activities. The introduction of substituents like nitro and acetyl groups dramatically influences the electronic properties and reactivity of the pyrazole core, making these derivatives valuable intermediates in organic synthesis.[6][7] Specifically, the nitro group acts as a strong electron-withdrawing group, affecting the reactivity of the entire molecule, while the acetyl group provides a handle for further chemical transformations.[7][8]

This guide focuses on the critical differences between the 3-acetyl and 5-acetyl isomers of 1-methyl-4-nitropyrazole, offering insights into how the positional change of a single functional group can profoundly impact the molecule's synthesis, spectroscopic signature, and chemical behavior.

Synthetic Pathways: A Tale of Two Isomers

The synthesis of substituted pyrazoles often relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] However, for the synthesis of the target isomers, a post-functionalization approach on a pre-existing pyrazole ring is a common and effective strategy.

Synthesis of 1-methyl-4-nitro-3-acetylpyrazole

A plausible and efficient route to the 3-acetyl isomer begins with the commercially available 1-methyl-3-acetylpyrazole. The key transformation is the regioselective nitration at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[11] The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile.[11]

Experimental Protocol: Nitration of 1-methyl-3-acetylpyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 1-methyl-3-acetylpyrazole to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid. The reaction is exothermic, and the temperature should be carefully controlled to remain below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of 1-methyl-4-nitro-5-acetylpyrazole

The synthesis of the 5-acetyl isomer can be approached similarly, starting from 1-methyl-5-acetylpyrazole and following the same nitration protocol as described above. Alternatively, a more versatile approach involves the synthesis of a key intermediate, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, which can then be converted to the desired acetyl derivative.[8][9]

Experimental Protocol: Synthesis via a Carboxylic Acid Intermediate

  • Synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: This intermediate is prepared by the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid.[9][12]

  • Conversion to Acid Chloride: The carboxylic acid is then converted to the more reactive acid chloride, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8]

  • Acylation: The final step would involve a reaction of the acid chloride with a suitable methylating agent, such as a methyl Grignard reagent or dimethylcadmium, to introduce the acetyl group. A more modern and milder approach would be a Stille or Suzuki coupling with a methyl-organotin or methyl-boronic acid derivative, respectively.

G cluster_0 Synthesis of 1-methyl-4-nitro-3-acetylpyrazole cluster_1 Synthesis of 1-methyl-4-nitro-5-acetylpyrazole A 1-methyl-3-acetylpyrazole B 1-methyl-4-nitro-3-acetylpyrazole A->B HNO₃, H₂SO₄ C 1-methyl-1H-pyrazole-5-carboxylic acid D 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid C->D HNO₃, H₂SO₄ E 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride D->E SOCl₂ or (COCl)₂ F 1-methyl-4-nitro-5-acetylpyrazole E->F e.g., (CH₃)₂Cd or Stille/Suzuki coupling

Caption: Synthetic pathways for the 3-acetyl and 5-acetyl isomers.

Spectroscopic Characterization: The Isomeric Fingerprints

The most significant differences between the two isomers are revealed through spectroscopic analysis. The distinct electronic environments of the nuclei in each molecule result in unique chemical shifts and coupling patterns, particularly in NMR spectroscopy.

¹H NMR Spectroscopy

In ¹H NMR, the most telling signal is that of the lone proton on the pyrazole ring.

  • 1-methyl-4-nitro-3-acetylpyrazole: The ring proton is at the C5 position. It is adjacent to the N-methylated nitrogen and the C4-nitro group.

  • 1-methyl-4-nitro-5-acetylpyrazole: The ring proton is at the C3 position. It is situated between the two ring nitrogens.

The electron-withdrawing acetyl group will have a deshielding effect on the nearby protons. However, the overall electronic landscape of the aromatic ring, influenced by both the nitro and acetyl groups, will determine the precise chemical shifts. The proton at C5 in the 3-acetyl isomer is expected to be at a different chemical shift compared to the proton at C3 in the 5-acetyl isomer. The chemical shifts of the N-methyl and acetyl-methyl protons will also show slight but measurable differences.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a more direct probe of the carbon skeleton and is exceptionally powerful for distinguishing between these isomers. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern.[13][14]

  • C3 Carbon: In the 3-acetyl isomer, this carbon is directly attached to the electron-withdrawing acetyl group and will be significantly downfield. In the 5-acetyl isomer, it is a CH group and will be found further upfield.

  • C4 Carbon: In both isomers, this carbon is attached to the nitro group and is expected to be downfield, though its precise chemical shift will be modulated by the position of the acetyl group.

  • C5 Carbon: In the 3-acetyl isomer, this is a CH group. In the 5-acetyl isomer, it is attached to the acetyl group and will be significantly downfield.

  • Carbonyl Carbon (C=O): The chemical shift of the acetyl carbonyl carbon will also be slightly different in the two isomers due to the through-bond electronic effects.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While IR spectroscopy will show characteristic absorptions for the C=O stretch of the acetyl group and the asymmetric and symmetric stretches of the nitro group for both isomers, the differences in their frequencies are likely to be subtle. High-resolution mass spectrometry (HRMS) will confirm that both isomers have the same molecular formula and mass. However, their fragmentation patterns upon ionization could differ, providing another analytical tool for differentiation.

Summary of Expected Spectroscopic Data
Parameter 1-methyl-4-nitro-3-acetylpyrazole (Expected) 1-methyl-4-nitro-5-acetylpyrazole (Expected) Key Difference
¹H NMR (δ, ppm)
Pyrazole-H~8.0-8.5 (H5)~8.5-9.0 (H3)Chemical shift of the ring proton.
N-CH₃~4.0-4.3~4.1-4.4Slight difference in chemical shift.
COCH₃~2.6-2.8~2.7-2.9Slight difference in chemical shift.
¹³C NMR (δ, ppm)
C3~145-155~130-140C3 is substituted in the 3-acetyl isomer.
C4~135-145~135-145Both attached to NO₂, but environment differs.
C5~130-140~145-155C5 is substituted in the 5-acetyl isomer.
C=O~190-195~185-190Carbonyl environment differs.
IR (cm⁻¹) ~1700 (C=O), ~1550 & ~1350 (NO₂)~1700 (C=O), ~1550 & ~1350 (NO₂)Minimal difference expected.
MS (m/z) Identical Molecular Ion PeakIdentical Molecular Ion PeakFragmentation pattern may differ.

Structural and Electronic Ramifications

The positional isomerism of the acetyl group has significant consequences for the electronic distribution and reactivity of the pyrazole ring.

Caption: Structural representation of the two isomers.

Both the nitro and acetyl groups are strongly electron-withdrawing. Their relative positions dictate the overall dipole moment of the molecule and the electron density at each atom of the pyrazole ring.

  • Reactivity: The electronic differences influence the susceptibility of the ring to further reactions. For instance, in nucleophilic aromatic substitution reactions, a common reaction for nitropyrazoles, the regioselectivity could be altered.[15] The acidity of the acetyl protons might also differ slightly, affecting their reactivity in base-catalyzed reactions.

  • Biological Activity: In the context of drug development, these structural and electronic differences are paramount. The shape of the molecule and the spatial arrangement of hydrogen bond donors and acceptors are critical for binding to biological targets like enzymes or receptors. A simple positional change of the acetyl group can lead to a significant change in binding affinity and, consequently, biological activity.

Potential Applications in Drug Discovery

The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs for a wide range of therapeutic areas, including anti-inflammatory agents, anticancer drugs, and antivirals.[3][5] The isomers discussed in this guide, with their reactive acetyl and nitro functionalities, are valuable building blocks for creating libraries of novel pyrazole derivatives.

The acetyl group can be a precursor to a variety of other functional groups or can participate in condensation reactions to build more complex heterocyclic systems. The nitro group can be reduced to an amino group, which is a key functional group for introducing diversity, for example, through amide bond formation.[16] The distinct properties of the 3-acetyl and 5-acetyl isomers allow for the exploration of a wider chemical space, increasing the probability of identifying compounds with desired pharmacological profiles.

Conclusion

While 1-methyl-4-nitro-3-acetylpyrazole and 1-methyl-4-nitro-5-acetylpyrazole share the same molecular formula, they are distinct chemical entities with unique properties. The key differences arise from the position of the acetyl group, which significantly impacts their synthesis, spectroscopic characteristics, and electronic distribution. A thorough understanding of these differences, particularly through detailed spectroscopic analysis, is essential for researchers in organic synthesis and medicinal chemistry who wish to utilize these versatile building blocks for the development of novel compounds with potential therapeutic applications.

References

  • ResearchGate. (2025, August 6). Nitropyrazoles 22. On reactivity of 3,5-dinitro-4-(phenylsulfonyl)pyrazole and its N-methyl derivative | Request PDF. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2024, May 7). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved February 24, 2026, from [Link]

  • Indian Chemical Society. (n.d.). A facile synthesis of pyrazole derivatives in neat WERSA. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[17]. | Download Table. Retrieved February 24, 2026, from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 24, 2026, from [Link]

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Foundational

safety data sheet (SDS) for nitropyrazole ethanone derivatives

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Nitropyrazole Ethanone Derivatives Introduction: Bridging Discovery with Responsibility Nitropyrazole ethanone derivatives represent a compelling class of he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Nitropyrazole Ethanone Derivatives

Introduction: Bridging Discovery with Responsibility

Nitropyrazole ethanone derivatives represent a compelling class of heterocyclic compounds, pivotal in the landscape of medicinal chemistry and materials science. Their unique structural motif, combining the aromatic pyrazole ring with an electron-withdrawing nitro group and a reactive ethanone side chain, makes them valuable synthons for novel therapeutics and energetic materials.[1][2] However, the very features that impart their desirable chemical properties also introduce significant safety considerations. For researchers, scientists, and drug development professionals, a comprehensive and well-understood Safety Data Sheet (SDS) is not merely a regulatory formality; it is the cornerstone of a culture of safety, ensuring that innovation does not come at the cost of well-being.

This guide moves beyond a simple recitation of the 16 SDS sections. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why nitropyrazole ethanone derivatives present specific hazards and how to generate the robust, verifiable data required for a compliant and protective SDS. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative standards, ensuring that every researcher handling these compounds is empowered with the knowledge to do so safely and effectively.

Part 1: Deconstructing the Hazard Profile of Nitropyrazole Ethanone Derivatives

A thorough SDS is built upon a fundamental understanding of the molecule's intrinsic properties. The hazard profile of a nitropyrazole ethanone derivative is a composite of the characteristics of its core components: the pyrazole ring, the highly energetic nitro group, and the ethanone functional group.

Chemical Identity and Physicochemical Properties

The first step in any safety assessment is to clearly define the substance. For this class of compounds, this includes the precise substitution pattern of the nitro group(s) and the ethanone moiety on the pyrazole ring, as these variations can significantly alter the physicochemical and toxicological properties.

PropertyRepresentative Data RangeSignificance for Safety Assessment
Molecular Formula e.g., C₅H₅N₃O₃Defines the elemental composition.
Molecular Weight e.g., 155.11 g/mol Influences volatility and diffusion rates.
Physical State Typically solid (crystalline powder) at 20°C.[3]Determines potential for dust inhalation.
Melting Point 100 - 200°C[3]A sharp melting point indicates purity. A low melting point may increase the risk of forming a flammable molten state. Some nitropyrazoles are explored as melt-cast explosives.[4]
Boiling Point > 300°C (often decomposes before boiling)[5]High boiling points suggest low volatility at room temperature, but thermal decomposition is a major concern.[6]
Solubility Variable; generally low in water, soluble in organic solvents.Affects environmental fate, cleanup procedures, and potential for skin absorption.
Vapor Pressure Low at ambient temperatures.[3]Low vapor pressure reduces inhalation risk at room temperature, but this can change significantly with heating.
The Nitro Group: An Engine of Reactivity and Hazard

The presence of one or more nitro groups (-NO₂) is the single most critical determinant of the hazard profile for these compounds. The nitro group is a potent explosophore and is strongly electron-withdrawing.[7]

  • Fire and Explosion Hazards: The nitro group contains both an oxidizing element (oxygen) and a fuel element (nitrogen). Upon thermal decomposition, it can generate highly stable nitrogen gas (N₂), a reaction that is massively exothermic.[8] This allows the molecule to combust or detonate without an external oxygen source.[7][8] The thermal stability of organic nitrocompounds can be significantly lowered by impurities or mixing with other chemicals, potentially leading to runaway reactions at much lower temperatures than expected for the pure substance.[6]

  • Reactivity: The nitro group dramatically influences the reactivity of the pyrazole ring, making it more susceptible to nucleophilic substitution.[7] It also confers a high degree of reactivity with strong oxidizing agents, reducing agents, acids, and bases, which can lead to violent reactions.[9][10]

  • Toxicity: The nitro group is a well-known structural alert for toxicity, particularly mutagenicity and genotoxicity.[1] Bioreductive activation of the nitro group within cells can lead to the formation of highly reactive intermediates that can damage DNA and other macromolecules.[1][11]

The Pyrazole Core: A Stable but Reactive Scaffold

The pyrazole ring is an aromatic heterocycle that is generally stable to oxidation and reduction.[12][13] However, its reactivity is modulated by its substituents. The two nitrogen atoms in the ring reduce the electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack in the unsubstituted ring.[12][14] The presence of the electron-withdrawing nitro and ethanone groups further modifies these properties, influencing both the molecule's stability and its interactions with biological systems.

Toxicological Profile: A Self-Validating, Tiered Approach

Asserting the toxicity of a compound requires rigorous, validated experimental data. A trustworthy toxicological assessment follows a tiered approach, moving from rapid in vitro screens to more complex in vivo studies as needed. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[15]

Expertise & Experience in Causality: We don't just test for toxicity; we anticipate it based on structure. The nitropyrazole moiety is a known structural alert. Studies on nitropyrazole-derived materials have linked their cytotoxic and genotoxic effects to the production of Reactive Oxygen/Nitrogen Species (ROS/RNS) and subsequent DNA damage.[11] Therefore, our testing strategy is designed not just to identify a hazard but to confirm the suspected mechanism of action.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute Toxicity (In Vivo) cluster_2 Tier 3: Repeated Dose & Specific Toxicity a Cytotoxicity Assays (e.g., MTT, LDH) Is the compound toxic to cells? c Acute Oral Toxicity (OECD 423) What is the lethal dose if swallowed? a->c Positive Result b Genotoxicity/Mutagenicity (e.g., Ames Test - OECD 471) Does it cause DNA mutations? b->c Positive Result f Repeated Dose Toxicity (OECD 407/408) What are the effects of long-term exposure? c->f If warranted by use pattern d Acute Dermal Toxicity (OECD 402) Is it toxic upon skin contact? e Skin/Eye Irritation (OECD 404/405) Is it an irritant?

Caption: Tiered approach to toxicological testing.

Part 2: Authoring a GHS-Compliant Safety Data Sheet

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized 16-section format for SDSs.[16][17] This structure ensures consistency and allows users to quickly find critical information. The goal is to translate the hazard data from Part 1 into the practical, actionable guidance required by the GHS framework.

The 16 Sections: A Blueprint for Safety

An SDS must be a comprehensive document.[18] Below is a diagram illustrating the required sections, followed by a detailed look at key sections pertinent to nitropyrazole ethanone derivatives.

G node1 Sec 1: Identification Sec 2: Hazard(s) Identification Sec 3: Composition/Info on Ingredients Sec 4: First-Aid Measures node2 Sec 5: Fire-Fighting Measures Sec 6: Accidental Release Measures Sec 7: Handling and Storage Sec 8: Exposure Controls/PPE node3 Sec 9: Physical & Chemical Properties Sec 10: Stability & Reactivity Sec 11: Toxicological Information Sec 12: Ecological Information node4 Sec 13: Disposal Considerations Sec 14: Transport Information Sec 15: Regulatory Information Sec 16: Other Information

Caption: The 16 mandatory sections of a GHS-compliant SDS.

Section 2: Hazard(s) Identification (The "At-a-Glance" Summary)

This is arguably the most critical section for the end-user. Based on data for similar nitropyrazole compounds, the following classifications are likely:

  • GHS Pictograms: Skull and Crossbones (Acute Toxicity), Exclamation Mark (Irritant), Health Hazard (Specific Target Organ Toxicity).[19]

  • Signal Word: Danger or Warning.[3][5]

  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.[5][9][20]

    • H311/H312: Toxic/Harmful in contact with skin.[21]

    • H315: Causes skin irritation.[3][9][20]

    • H318/H319: Causes serious eye damage/irritation.[5][9][20]

    • H335: May cause respiratory irritation.[9][20]

    • Additional statements related to thermal instability or explosive properties may be required based on specific testing.

  • Precautionary Statements (P-Statements):

    • P264: Wash hands thoroughly after handling.[5][9][20]

    • P270: Do not eat, drink or smoke when using this product.[3][5][20]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9][20]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3][5]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[20]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][20]

Section 5: Fire-Fighting Measures

Expertise & Experience: Standard fire extinguishers may be ineffective or even dangerous. The molecule contains its own oxygen supply.[8] The primary goal is to cool the material to prevent decomposition and detonation.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, or carbon dioxide. For large fires, a water spray or fog is preferred to cool containers and surrounding areas.[5]

  • Unsuitable Extinguishing Media: Do NOT use dry chemical extinguishers, as they can have minimal cooling effect and the shock of application could potentially initiate decomposition in sensitive compounds.[22]

  • Specific Hazards: On combustion, forms toxic and corrosive fumes including nitrogen oxides (NOx) and carbon oxides.[5][10] Containers may explode in a fire due to thermal decomposition and pressure buildup.[22]

Section 10: Stability and Reactivity

This section details the intrinsic chemical stability of the substance.

  • Reactivity: Reacts violently with strong oxidants, reducing agents, strong acids, and bases.[9][10]

  • Chemical Stability: Stable under recommended storage conditions. However, it may be thermally unstable and can decompose exothermically at elevated temperatures.[6] Some nitroaromatic compounds are known to undergo autocatalytic decomposition.[6]

  • Conditions to Avoid: Heat, flames, sparks, shock, friction, and contact with incompatible materials.[5][8]

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, strong bases.[9]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, and other toxic gases.[5]

Experimental Protocols for Authoritative Data Generation

Trustworthy data comes from standardized, reproducible methods. The OECD Guidelines for the Testing of Chemicals are the internationally recognized standard for this purpose.[23][24]

Protocol 1: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423) [25]

This protocol is a stepwise procedure used to assess the acute oral toxicity of a substance, allowing for its classification according to the GHS. It is designed to use a minimal number of animals.

  • Objective: To determine a range for the median lethal dose (LD₅₀) and identify signs of toxicity.

  • Methodology:

    • Preparation: Select healthy, young adult laboratory animals (typically rats, usually females). Fast the animals prior to dosing.

    • Dose Selection: Based on existing data, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • Administration: Administer the test substance by oral gavage to a group of 3 animals.

    • Observation: Observe animals closely for the first few hours and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and respiratory, circulatory, and nervous systems.[25]

    • Stepwise Procedure: The outcome of the first step determines the next.

      • If 2-3 animals die, the test is stopped, and the substance is classified. The LD₅₀ is considered to be in that range.

      • If 0-1 animals die, the test is repeated with a higher dose level in a new group of 3 animals.

      • If all 3 animals die at the starting dose of 5 mg/kg, the test is repeated with a lower dose to confirm the high toxicity.

  • Self-Validation: The protocol's stepwise nature and clear endpoints (mortality and clinical signs) provide a reproducible and classifiable result with a high degree of confidence.

Protocol 2: Ames Test for Bacterial Reverse Mutation (OECD 471)

This in vitro test is a widely used method to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations.

  • Objective: To detect point mutations (base substitutions or frameshifts) induced by the test substance.

  • Methodology:

    • Strain Selection: Use several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine).

    • Metabolic Activation: Conduct the test both with and without an external metabolic activation system (e.g., S9 mix from rat liver). This is critical because some chemicals only become mutagenic after being metabolized.

    • Exposure: Expose the bacterial strains to various concentrations of the nitropyrazole ethanone derivative.

    • Plating: Plate the treated bacteria on a minimal agar medium that lacks the essential amino acid.

    • Incubation & Counting: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies.

    • Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to a negative control.

  • Self-Validation: The use of multiple strains, positive and negative controls, and the inclusion of a metabolic activation system ensures the test is robust and can reliably detect a wide range of mutagenic events. A positive Ames test for a nitro-containing compound is a significant finding, consistent with the known genotoxic mechanisms of this class.[1]

Part 3: Practical Application: Risk Management and Emergency Response

The final, crucial role of an SDS is to provide clear, actionable guidance for safe handling, storage, and emergency response.

Exposure Controls and Personal Protective Equipment (PPE)

Expertise & Experience: The choice of PPE is not arbitrary; it is a direct response to the identified hazards. For a solid nitropyrazole derivative that is toxic upon dermal contact and an irritant, the primary goal is to prevent skin/eye contact and dust inhalation.

Control LevelImplementation for Nitropyrazole Ethanone DerivativesRationale
Engineering Controls Certified Chemical Fume Hood: All weighing and handling operations must be performed in a fume hood.Prevents inhalation of airborne dust particles.
Personal Protective Equipment (PPE) Eye Protection: Chemical safety goggles and/or a full-face shield.[5][9][20]Protects against dust particles and splashes causing serious eye irritation/damage.
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Check manufacturer data for breakthrough time.Prevents skin contact, which can cause irritation and systemic toxicity.[5][9][20]
Body Protection: Lab coat. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.Protects skin from contamination.
Respiratory Protection: Not typically required if work is performed in a functional fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with particulate filters (e.g., N95, P100) is required.Protects against inhalation of harmful dust.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][5][20]Prevents accidental ingestion.
Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks).[5]

  • Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination waste for disposal.

  • Dispose: Dispose of waste in accordance with local, state, and federal regulations.[20]

Conclusion

The Safety Data Sheet for nitropyrazole ethanone derivatives is more than a document; it is a dynamic and essential scientific guide. Its creation demands a deep understanding of the inherent chemical properties of the nitro and pyrazole functionalities, a commitment to rigorous and standardized testing protocols, and a clear, logical presentation of risk mitigation strategies. By embracing the principles of scientific integrity—explaining the causality behind hazards, using self-validating experimental systems, and grounding all claims in authoritative references—we, as a scientific community, can ensure that the pursuit of novel chemical entities is conducted with the highest standards of safety and professional responsibility.

References

  • Gombar, V. K., & Jain, S. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(23), 10445-10473. Available at: [Link]

  • Borie, C., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114713. Available at: [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Available at: [Link]

  • long, J. (2015). Why do nitro groups confer explosive tendencies?. Chemistry Stack Exchange. Available at: [Link]

  • TotalSDS. (n.d.). What Are GHS Requirements for Safety Data Sheets (SDS)?. Available at: [Link]

  • UNECE. (n.d.). Annex 4: Guidance on the Preparation of Safety Data Sheets (SDS). United Nations Economic Commission for Europe. Available at: [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Jelis, P., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524. Available at: [Link]

  • Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Available at: [Link]

  • SafetyBuyer. (2019). What are GHS Safety Data Sheets?. Available at: [Link]

  • OSHA. (n.d.). Hazard Communication Standard: Labels and Pictograms. Occupational Safety and Health Administration. Available at: [Link]

  • International Labour Organization. (2021). ICSC 0065 - NITROBENZENE. International Chemical Safety Cards. Available at: [Link]

  • Klapötke, T. M., et al. (2020). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 9(5), 582-590. Available at: [Link]

  • Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(15), 3369. Available at: [Link]

  • Wikipedia. (2024). Nitro compound. Available at: [Link]

  • GPC Gateway. (2025). OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitromethane. Available at: [Link]

  • Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic & Medicinal Chemistry, 47, 116387. Available at: [Link]

  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

Sources

Exploratory

Strategic Synthesis and Functional Utility of 5-Acyl-4-Nitropyrazoles

The following technical guide provides an in-depth review of 5-acyl-4-nitropyrazoles , structured for researchers and drug development professionals. Content Type: Technical Whitepaper | Version: 2.0 Author Role: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-acyl-4-nitropyrazoles , structured for researchers and drug development professionals.

Content Type: Technical Whitepaper | Version: 2.0 Author Role: Senior Application Scientist

Executive Summary: The "Push-Pull" Scaffold

The 5-acyl-4-nitropyrazole moiety represents a unique class of heterocyclic building blocks characterized by a significant electronic "push-pull" system. The electron-withdrawing nitro group (


) at position 4 significantly lowers the pKa of the ring proton (in N-unsubstituted derivatives) and increases the density of the molecule—a critical factor in energetic materials. Simultaneously, the acyl group (ketone, aldehyde, or carboxylic acid derivative) at position 3/5 provides a versatile handle for heterocyclization and nucleophilic attack.

This guide moves beyond basic synthesis to explore the causality of reaction selection , the regiochemical challenges of N-alkylation, and the dual-use potential of these compounds in high-energy density materials (HEDMs) and kinase-inhibiting pharmaceuticals.

Structural Dynamics and Tautomerism

Before designing a synthesis, one must understand the tautomeric equilibrium. In


-pyrazoles, positions 3 and 5 are equivalent due to rapid proton migration (annular tautomerism).
  • N-Unsubstituted: 3-acyl-4-nitropyrazole

    
     5-acyl-4-nitropyrazole.
    
  • N-Substituted: The introduction of an alkyl or aryl group at

    
     locks the regiochemistry. Steric hindrance usually directs alkylation to the nitrogen distal to the bulky acyl group, but electronic factors from the nitro group can override this, leading to mixtures that require careful chromatographic separation.
    

Synthetic Strategies: "Bottom-Up" vs. "Top-Down"

We categorize synthesis into two primary logic streams: De Novo Cyclization (building the ring) and Functionalization (modifying an existing ring).

Strategy A: De Novo Cyclization (Bottom-Up)

This is the preferred route when specific N-substitution patterns are required or when the pyrazole ring is too deactivated for direct electrophilic substitution.

  • Mechanism: Reaction of hydrazine derivatives with 2-nitro-1,3-diketones or 3-dimethylamino-2-nitroacrylates.

  • Advantage: Pre-installing the nitro group avoids the harsh conditions of mixed-acid nitration, which can decompose sensitive acyl groups.

  • Causality: The nitro group on the backbone makes the carbonyl carbons highly electrophilic, accelerating condensation with hydrazine.

Strategy B: Oxidative Functionalization (Top-Down)

This route is standard for industrial scaling of 4-nitropyrazole-3-carboxylic acids.

  • Precursor Synthesis: Start with 3-methylpyrazole.

  • Nitration: Standard mixed acid (

    
    ) nitration yields 3-methyl-4-nitropyrazole. The methyl group activates the ring slightly, counteracting the deactivation from the protonated nitrogens.
    
  • Oxidation: The methyl group is oxidized to a carboxylic acid using

    
     or dichromate.
    
  • Acylation: The acid is converted to an acid chloride (

    
    ) and then to a ketone via Weinreb amide or Friedel-Crafts protocols.
    
Strategy C: Direct Nitration of Acylpyrazoles
  • Challenge: An acyl group at C3/5 and a protonated nitrogen deactivate the C4 position significantly.

  • Solution: Use of "super-electrophiles" or nitration in oleum. However, this often competes with ipso-substitution or ring degradation.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for synthesizing 5-acyl-4-nitropyrazoles based on starting material availability and desired substitution.

SynthesisLogic Start Target: 5-Acyl-4-Nitropyrazole RouteA Route A: De Novo Cyclization Start->RouteA If Acyl is sensitive RouteB Route B: Oxidative Functionalization Start->RouteB If Acyl is stable (COOH) PrecursorA Nitro-1,3-Diketone + Hydrazine RouteA->PrecursorA PrecursorB 3-Methylpyrazole RouteB->PrecursorB Product Final Scaffold PrecursorA->Product Condensation StepB1 Nitration (C4) PrecursorB->StepB1 HNO3/H2SO4 StepB2 Oxidation (Me -> COOH) StepB1->StepB2 KMnO4 StepB2->Product

Caption: Decision tree comparing De Novo Cyclization (Green) vs. Oxidative Functionalization (Yellow/Red) for scaffold construction.

Validated Experimental Protocol

Protocol: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid (Precursor to Acyl derivatives). Source Validation: Adapted from standard methodologies validated in Organic & Biomolecular Chemistry and Journal of Heterocyclic Chemistry.

Reagents
  • 3-Methyl-4-nitropyrazole (10 mmol)

  • Potassium Permanganate (

    
    ) (25 mmol, 2.5 eq)
    
  • Water (

    
    ) (50 mL)
    
  • Sulfuric Acid (

    
    ) (10%)
    
Step-by-Step Methodology
  • Suspension: In a 250 mL round-bottom flask, suspend 3-methyl-4-nitropyrazole (1.27 g) in water (50 mL). Heat to 60°C.

    • Why: The starting material has low water solubility; heating ensures phase contact.

  • Oxidant Addition: Add

    
     (3.95 g) portion-wise over 1 hour.
    
    • Safety: Exothermic reaction.[1] Do not add all at once to prevent "bumping" or thermal runaway.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) should show the disappearance of the starting material.

    • Checkpoint: The purple color of permanganate should fade to a brown precipitate (

      
      ). If purple persists, the reaction is done.
      
  • Filtration: Filter the hot solution through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Acidification: Cool the clear filtrate to 0°C in an ice bath. Acidify to pH 1–2 using 10%

    
    .
    
    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with ice-cold water (2x 5 mL), and dry under vacuum.

    • Yield Expectations: 65–75%.

Applications & Data Analysis

A. Energetic Materials (HEDMs)

In the field of explosives and propellants, the 4-nitropyrazole core is valued for its high nitrogen content and enthalpy of formation.[2]

  • Density: The nitro group increases crystal density (often >1.8 g/cm³ for salts).

  • Stability: Unlike 5-membered rings with more nitrogens (e.g., tetrazoles), the pyrazole ring offers a balance of sensitivity and power.

Table 1: Comparative Energetic Properties

Compound Density (g/cm³) Detonation Velocity (m/s) Oxygen Balance (%)
TNT (Reference) 1.65 6,900 -74
4-Nitropyrazole 1.52 ~6,680 -
LLM-116 (Amino-Dinitro) 1.90 8,800 -20

| 4-Nitro-3,5-dicarboxy | 1.78 | 7,200 (est) | -35 |

B. Pharmaceutical Utility

The 5-acyl-4-nitropyrazole scaffold acts as a bioisostere for other 5-membered heterocycles in kinase inhibitors.

  • Mechanism: The acyl group often hydrogen bonds with the "hinge region" of kinases (e.g., Aurora-A, EGFR).

  • Reduction: The 4-nitro group is frequently reduced to an amine (

    
    ) to create 4-aminopyrazoles, which are privileged structures in drug discovery (e.g., forming pyrazolo[1,5-a]pyrimidines).
    

Biological Pathway Visualization

The following diagram illustrates how the 4-nitropyrazole precursor is processed into active pharmaceutical ingredients (APIs) targeting kinase pathways.

PharmaPathway Precursor 5-Acyl-4-Nitropyrazole Intermed 4-Amino-5-Acylpyrazole Precursor->Intermed Reduction (H2/Pd-C) Cyclization Bicyclic Scaffold (Pyrazolo-pyrimidine) Intermed->Cyclization + Amidine/Nitrile Target Kinase Inhibition (ATP Binding Site) Cyclization->Target H-Bonding Interaction

Caption: Transformation of the nitro-scaffold into bioactive kinase inhibitors.

References

  • GuideChem. (2022). Synthesis and applications of 4-Nitropyrazole-3-carboxylic acid. Retrieved from

  • National Institutes of Health (NIH). (2017). Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials. PubMed.[1] Retrieved from

  • Royal Society of Chemistry (RSC). (2018). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Retrieved from

  • MDPI. (2018).[3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from

  • Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Nitration of 1-(1-methyl-1H-pyrazol-5-yl)ethanone

Abstract & Scope This application note details the regioselective nitration of 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS: 1009-61-6) to synthesize 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone . This transformation is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the regioselective nitration of 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS: 1009-61-6) to synthesize 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone . This transformation is a critical step in the synthesis of JAK inhibitors and other kinase-targeting pharmaceutical scaffolds.

The protocol utilizes a controlled mixed-acid strategy (


/

) to ensure exclusive nitration at the C4 position while maintaining the integrity of the C5-acetyl group. Emphasis is placed on thermodynamic control to prevent over-nitration or oxidative degradation.

Reaction Engineering & Mechanism

Substrate Analysis & Regioselectivity

The starting material features two competing electronic influences:

  • N1-Methyl Group (Activating): The lone pair on the N1 nitrogen donates electron density into the

    
    -system, strongly activating the C4 position toward electrophilic attack.
    
  • C5-Acetyl Group (Deactivating): The carbonyl moiety is electron-withdrawing (EWG) via induction and resonance, deactivating the ring.

Despite the deactivating effect of the C5-acetyl group, the activation provided by the N1-methyl group at C4 is dominant. The C3 position is significantly less nucleophilic. Therefore, Electrophilic Aromatic Substitution (


) occurs exclusively at C4 .
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the transition state logic.

ReactionMechanism cluster_conditions Conditions Reactant 1-(1-methyl-1H-pyrazol-5-yl)ethanone (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex Attack at C4 Reagent Nitronium Ion (NO2+) Reagent->SigmaComplex Product 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (Target) SigmaComplex->Product -H+ (Aromatization) H2SO4 (Solvent/Catalyst) H2SO4 (Solvent/Catalyst) f-HNO3 (Nitrating Agent) f-HNO3 (Nitrating Agent) 0°C to RT 0°C to RT

Figure 1: Mechanistic pathway for the C4-selective nitration of 1-methyl-5-acetylpyrazole.

Experimental Protocol

Reagents & Materials
ReagentSpecificationRoleHazard Class
1-(1-methyl-1H-pyrazol-5-yl)ethanone >98% PuritySubstrateIrritant
Sulfuric Acid (

)
98% Conc.Solvent/CatalystCorrosive, Oxidizer
Nitric Acid (

)
>90% FumingReagentCorrosive, Oxidizer
Dichloromethane (DCM) HPLC GradeExtractionToxic
Sodium Bicarbonate (

)
Sat. AqueousNeutralizationIrritant
Step-by-Step Methodology

Pre-requisite: All glassware must be dried. Perform reaction in a fume hood due to


 evolution.
Step 1: Solubilization (Critical for Yield)
  • Charge a 3-neck round-bottom flask (RBF) with Conc.

    
     (5.0 vol) .
    
  • Cool the acid to 0–5°C using an ice/salt bath.

  • Add 1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq) portion-wise.

    • Note: The dissolution is exothermic. Maintain internal temperature

      
       to prevent charring.
      
    • Checkpoint: Ensure a homogeneous solution is obtained before proceeding.

Step 2: Nitration [1][2][3][4][5][6][7][8]
  • Charge Fuming

    
     (1.5 eq)  into a pressure-equalizing addition funnel.
    
  • Add the nitric acid dropwise to the RBF over 30–45 minutes .

    • Critical Parameter:Do not exceed 10°C . Higher temperatures promote oxidative cleavage of the acetyl group.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][4] The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
Step 3: Quenching & Isolation
  • Prepare a beaker with Crushed Ice (10 vol) .

  • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Safety: Significant exotherm.[3][8] Wear face shield.

  • Option A (Filtration - Preferred for Scale): If a solid precipitate forms, filter the solid, wash with cold water until pH is neutral, and dry under vacuum.

  • Option B (Extraction - Preferred for Small Scale):

    • Extract the aqueous quench mixture with DCM (3 x 5 vol) .

    • Wash combined organics with Sat.

      
        (careful: 
      
      
      
      evolution) and Brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Step 4: Purification
  • Recrystallization: Ethanol or Isopropanol is suitable if the crude purity is >90%.

  • Flash Chromatography: If required, elute with 0-40% EtOAc in Hexanes.

Process Workflow Diagram

ProcessWorkflow Start Start: Clean, Dry 3-Neck Flask Dissolve Dissolve Substrate in H2SO4 Temp: 0-5°C Start->Dissolve Addition Add Fuming HNO3 Dropwise Maintain T < 10°C Dissolve->Addition Reaction Stir at RT (20-25°C) Time: 2-4 Hours Addition->Reaction Check QC Check (TLC/HPLC) Conversion > 98%? Reaction->Check Check->Reaction No (Extend Time) Quench Quench over Crushed Ice Check->Quench Yes Isolate Filtration or DCM Extraction Quench->Isolate Final Product: 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone Isolate->Final

Figure 2: Operational workflow for the nitration process.

Analytical Validation

The following data confirms the identity of the product: 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone .

TechniqueExpected Signal / ResultInterpretation
Physical State Off-white to pale yellow solidNitro compounds are often colored.

-NMR (CDCl

)

8.10–8.20 (s, 1H)
C3-H . Downfield shift due to adjacent

.

4.10–4.20 (s, 3H)
N-CH

. Characteristic N-methyl singlet.

2.60–2.70 (s, 3H)
CO-CH

. Acetyl methyl group.
Absence of Signal

6.5–7.0 region
Disappearance of C4-H indicates substitution.
MS (ESI)

Consistent with formula

.

Safety & Handling (HSE)

  • Exotherm Control: The mixing of

    
     and 
    
    
    
    generates significant heat. The addition of the substrate to
    
    
    is also exothermic. Failure to control temperature may lead to a "runaway" reaction or explosive decomposition.
  • Energetic Materials: While mononitro-pyrazoles are generally stable, all nitro compounds should be treated as potentially energetic. Do not distill the neat product at high temperatures.

  • Acid Burns: Use double-gloving (Nitrile/Neoprene) and a full face shield. Neutralize spills immediately with solid

    
    .
    

References

  • Regioselectivity in Pyrazole Nitration

    • Topic: General rules for nitr
    • Source: Katritzky, A. R., et al. "Nitration of Pyrazoles." Journal of Heterocyclic Chemistry.
    • Link:

  • Nitration Reagents & Conditions

    • Topic: Comparison of Mixed Acid vs.
    • Source:ARKIVOC 2005 (iii) 179-191.[5] "Direct nitration of five membered heterocycles."[5]

    • Link:

  • Analogous Synthesis Protocols

    • Topic: Synthesis of 4-nitropyrazole derivatives for pharmaceutical applic
    • Source: Patent WO2011068881 "Pyrazole Deriv
    • Link:

  • Safety of Nitration Reactions

    • Topic: Thermal hazards of nitration and acetyl nitrate.[4][8]

    • Source:Organic Process Research & Development.
    • Link:

Sources

Application

reaction conditions for acetyl group functionalization of nitropyrazoles

This guide details the reaction conditions, mechanistic rationale, and protocols for the acetyl group functionalization of nitropyrazoles. It addresses the specific challenges posed by the electron-deficient nitro-hetero...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction conditions, mechanistic rationale, and protocols for the acetyl group functionalization of nitropyrazoles. It addresses the specific challenges posed by the electron-deficient nitro-heterocycle, including reduced nucleophilicity, regioselectivity issues, and hydrolytic instability.

Application Note: Acetyl Group Functionalization of Nitropyrazoles

Strategic Overview & Mechanistic Insight

Nitropyrazoles are critical scaffolds in high-energy density materials (HEDMs) and pharmaceutical intermediates. However, the presence of the nitro group (


) strongly deactivates the pyrazole ring, creating two primary synthetic challenges for acetylation:
  • Reduced Nucleophilicity: The electron-withdrawing nature of the nitro group (via both induction and resonance) significantly lowers the basicity and nucleophilicity of the ring nitrogens (

    
     of 4-nitropyrazole is ~9.6 vs. 14.2 for pyrazole). Standard acetylation conditions often fail or require forcing.
    
  • Regioselectivity: For asymmetric nitropyrazoles (e.g., 3-nitropyrazole), acetylation can occur at either

    
     or 
    
    
    
    . The product distribution is governed by the interplay between steric hindrance (avoiding the nitro group) and thermodynamic stability (tautomeric equilibrium).
The "Labile Amide" Warning

Researchers must note that


-acetyl nitropyrazoles are often hydrolytically unstable . The electron-deficient ring makes the 

-acetyl carbonyl highly electrophilic, rendering it susceptible to hydrolysis even under mild aqueous conditions. Protocols below emphasize anhydrous workups to preserve the product.

Decision Matrix: Selecting the Right Protocol

The following decision tree guides the selection of reaction conditions based on the substrate and the desired functionalization site (Ring Nitrogen vs. Nitro Group conversion).

Acetylation_Decision_Tree Start Substrate: Nitropyrazole Target Target Functionalization? Start->Target RingN Ring N-Acetylation (Protecting Group/Mod) Target->RingN Keep NO2 NitroGroup Nitro Reduction -> Acetylation (-NO2 to -NHAc) Target->NitroGroup Modify NO2 SubstrateType Substrate Sensitivity? RingN->SubstrateType MethodC Protocol C: Reductive Acetylation (NaBH4 + Pd/C + Ac2O) NitroGroup->MethodC Robust Robust/Simple (3-NP, 4-NP) SubstrateType->Robust High Thermal Stability Sensitive Sensitive/Complex (Functionalized) SubstrateType->Sensitive Base Sensitive MethodA Protocol A: Acid-Catalyzed Reflux (Ac2O + H2SO4) Robust->MethodA MethodB Protocol B: Base-Catalyzed/DMAP (AcCl + Et3N + DMAP) Sensitive->MethodB

Figure 1: Decision matrix for selecting the optimal acetylation strategy.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed N-Acetylation (Standard)

Best for: Simple nitropyrazoles (3-nitro, 4-nitro) where thermal stability is not an issue.

Rationale: The low nucleophilicity of nitropyrazoles requires activation of the acylating agent. A Brønsted acid catalyst protonates the acetic anhydride, generating a highly electrophilic acylium-like species that can overcome the pyrazole's deactivation.

Reagents:

  • Substrate: 3-Nitropyrazole or 4-Nitropyrazole (1.0 equiv)

  • Solvent/Reagent: Acetic Anhydride (

    
    ) (5–10 equiv, acts as solvent)
    
  • Catalyst: Conc.

    
     (2–3 drops per gram of substrate) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (5 mol%)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the nitropyrazole in acetic anhydride.
    
  • Activation: Add the acid catalyst.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The suspension should clear as the product forms (N-acetyl derivatives are typically more soluble in

      
       than the parent azoles). Monitor by TLC (Note: N-acetyl products may hydrolyze on silica; use neutralized plates or rapid visualization).
      
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Option 1 (Distillation): Remove excess

      
       under reduced pressure. Avoid high heat during concentration to prevent decomposition.
      
    • Option 2 (Precipitation): Pour the reaction mixture onto crushed ice with vigorous stirring . The N-acetyl product usually precipitates. Filter immediately.

    • Warning: Do not let the product sit in aqueous acid; hydrolysis will occur.

  • Purification: Recrystallize from dry ethanol or toluene.

Yield Expectation: 75–90%

Protocol B: DMAP-Catalyzed N-Acetylation (Mild Conditions)

Best for: Substrates sensitive to strong acids or high temperatures, and for ensuring regioselectivity.

Rationale: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. This allows the reaction to proceed at room temperature or mild heat, even with deactivated nitropyrazole nucleophiles.

Reagents:

  • Substrate: Nitropyrazole (1.0 equiv)

  • Reagent: Acetyl Chloride (1.2 equiv) or Acetic Anhydride (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Catalyst: DMAP (10–20 mol%)

  • Solvent: Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Setup: Dissolve the nitropyrazole,

    
    , and DMAP in dry DCM under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Cool to

    
    . Add Acetyl Chloride dropwise.
    
  • Reaction: Allow to warm to room temperature and stir for 6–12 hours.

  • Workup:

    • Wash the organic layer with cold saturated

      
       (rapidly) and then brine.
      
    • Dry over anhydrous

      
      .
      
    • Evaporate solvent in vacuo.

  • Purification: Flash chromatography (neutralized silica) or recrystallization.

Regioselectivity Note: For 3(5)-nitropyrazole, this method favors 1-acetyl-3-nitropyrazole (kinetic and thermodynamic product) over the 1-acetyl-5-nitro isomer due to steric repulsion between the acetyl group and the nitro group in the 5-position.

Protocol C: One-Pot Reductive Acetylation

Best for: Converting the nitro group itself into an acetamido group (


).

Rationale: This protocol avoids the isolation of the potentially unstable amino-pyrazole intermediate.


 reduces the nitro group in the presence of 

, and the resulting amine is immediately trapped by acetic anhydride in situ.

Reagents:

  • Substrate: Nitropyrazole (1.0 equiv)

  • Reductant:

    
     (2.0–3.0 equiv)
    
  • Catalyst: 10% Pd/C (5–10 wt%)

  • Reagent: Acetic Anhydride (2.0 equiv)

  • Solvent: Water/Methanol (1:1) or THF/Water

Procedure:

  • Setup: Suspend Pd/C in the solvent mixture.

  • Reduction: Add

    
     carefully (gas evolution). Add the nitropyrazole.[1][2][3]
    
  • Acetylation: Once hydrogen evolution slows, add Acetic Anhydride dropwise.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Filter through Celite to remove Pd/C. Extract the filtrate with Ethyl Acetate.

  • Purification: Recrystallization.

Quantitative Data Summary

ParameterProtocol A (Acid/Reflux)Protocol B (DMAP/DCM)Protocol C (Reductive)
Reaction Temp



Time 2–4 hours6–12 hours1–3 hours
Yield (Typical) 80–90%70–85%85–95%
Regioselectivity Thermodynamic ControlKinetic ControlN/A (Substituent Mod)
Substrate Scope Robust substratesSensitive substratesNitro

Acetamide
Key Risk Hydrolysis during workupIncomplete reaction

gas evolution

Regioselectivity Mechanism

In 3(5)-nitropyrazoles, tautomerism allows for acetylation at either nitrogen.

  • Path A (N1-Acetylation of 3-nitro tautomer): Forms 1-acetyl-3-nitropyrazole . The acetyl group is distal to the nitro group. Favored (Sterically less hindered).

  • Path B (N1-Acetylation of 5-nitro tautomer): Forms 1-acetyl-5-nitropyrazole . The acetyl group is proximal to the nitro group. Disfavored (Steric clash between

    
     and 
    
    
    
    ).

Regioselectivity Tautomer 3(5)-Nitropyrazole Tautomeric Equilibrium TS_Distal Transition State A (Attack at N distal to NO2) Tautomer->TS_Distal Fast TS_Proximal Transition State B (Attack at N proximal to NO2) Tautomer->TS_Proximal Slow (Steric Clash) Product_Major 1-Acetyl-3-Nitropyrazole (Major Product) Sterically Favored TS_Distal->Product_Major Product_Minor 1-Acetyl-5-Nitropyrazole (Minor/Trace) Sterically Hindered TS_Proximal->Product_Minor

Figure 2: Regiochemical pathway favoring the 1,3-isomer due to steric factors.

References

  • Synthesis of N-acyl pyrazoles via Ball Mill (Green Method)

    • Source: N
    • URL:[Link]

  • Kinetics and Mechanism of Hydroxy Group Acetylations C

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • One-pot Efficient Reductive Acetylation of Arom

    • Source: IOSR Journal of Applied Chemistry
    • URL:[Link]

  • Structure and Properties of N-Acetylated Deriv

    • Source: Academia.edu / Journal of Molecular Structure
    • URL:[Link]

  • Nitropyrazoles: Synthesis and Properties (ResearchG

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

Ticket ID: N-PYR-SOL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-PYR-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Properties in Nitro-Pyrazole Derivatives

Executive Summary & Thermodynamic Analysis

The Core Issue: Users frequently report that 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (MNPE) exhibits deceptive solubility behavior. Despite containing polar functional groups (nitro, acetyl), it often behaves like "brick dust"—refusing to dissolve in common organic solvents like methanol or dichloromethane at room temperature.

The Mechanistic Cause: This insolubility is not due to a lack of polarity, but rather excessive crystal lattice energy .

  • Dipole Alignment: The 4-nitro group and the 5-acetyl group create a massive dipole moment across the pyrazole ring. In the solid state, these dipoles align in an antiparallel fashion, creating a "zipper" effect that locks molecules together.

  • 
    -Stacking:  The planar pyrazole ring facilitates strong 
    
    
    
    -
    
    
    stacking interactions, further stabilizing the crystal lattice.

Thermodynamic Consequence: For dissolution to occur, the solvent-solute interaction energy (


) must overcome this high lattice energy (

). Common solvents often fail to provide enough enthalpic gain to break the lattice without significant thermal input (

).

Solvent Compatibility Matrix

Quick Reference Guide: Use this table to select the correct solvent system for your specific application.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)Primary Choice. Use for stock solutions (up to 100 mM). Difficult to remove.
Polar Aprotic DMF / NMP ⭐⭐⭐⭐⭐ (Excellent)Good alternative to DMSO. Essential for nucleophilic substitution reactions.
Ketones Acetone ⭐⭐⭐ (Good)Good for transfer; soluble but may crash out upon concentration. Warning: Avoid strong bases (Aldol risk).
Chlorinated DCM / CHCl₃ ⭐⭐ (Moderate)Soluble at low concentrations (<10 mM). Good for extraction if volume is high.
Alcohols Methanol / EtOH ⭐⭐ (Poor/Temp Dependent)Sparingly soluble at RT. Requires heating to reflux for recrystallization.
Ethers THF ⭐⭐⭐ (Moderate)Good compromise solvent. Easier to remove than DMSO.
Alkanes Hexanes / Heptane ❌ (Insoluble)Use as an anti-solvent to force precipitation.
Aqueous Water ❌ (Insoluble)Insoluble at neutral pH.

Troubleshooting Guides (FAQ Format)

Scenario A: "My sample won't dissolve for NMR analysis."

Diagnosis: You are likely using CDCl₃ (Chloroform-d). While MNPE has some solubility in chloroform, the concentration required for a clean ¹³C NMR is often too high, leading to suspension. Solution:

  • Switch to DMSO-d₆ .[1][2] The high dielectric constant breaks the dipole interactions immediately.

  • If DMSO is not an option, use a mixture of CDCl₃ + 10% CD₃OD (Methanol-d₄) to disrupt hydrogen bonding networks.

Scenario B: "The compound oils out or crashes during recrystallization."

Diagnosis: This is a classic "supersaturation shock." The solubility curve in alcohols is steep—it is very soluble at 70°C but insoluble at 20°C. Rapid cooling locks impurities inside the lattice or causes oiling. Solution:

  • The Solvent Switch: Dissolve the crude solid in a minimum amount of warm Acetone or THF (not Ethanol).

  • The Anti-Solvent: Slowly add warm Heptane dropwise until turbidity persists.

  • The Annealing: Re-heat to clarity, then wrap the flask in foil/cotton to cool very slowly over 4-6 hours. This allows the lattice to form selectively, excluding impurities.

Scenario C: "I cannot remove the DMSO after my reaction."

Diagnosis: DMSO has a high boiling point (189°C). Rotovapping it often degrades the nitro-pyrazole due to prolonged heat exposure. Solution: The Aqueous Workup Protocol

  • Dilute the DMSO reaction mixture with 10 volumes of Ethyl Acetate (EtOAc) .

  • Wash this organic layer 3x with Water (DMSO partitions into the water).

  • Wash 1x with Brine to remove residual water.

  • Dry over Na₂SO₄ and evaporate the EtOAc (low boiling point).

Visual Workflows

Workflow 1: The Solubility Decision Tree

Caption: A logic gate for selecting the appropriate solvent system based on experimental intent.

Solubility_Decision_Tree Start Start: Solid MNPE Sample Intent What is your goal? Start->Intent Analysis Analytical (NMR/LCMS) Intent->Analysis Reaction Chemical Reaction Intent->Reaction Purification Purification Intent->Purification NMR_Choice Use DMSO-d6 Analysis->NMR_Choice NMR LCMS_Choice Use MeCN/H2O + Formic Acid Analysis->LCMS_Choice HPLC/MS React_Temp High Temp (>80°C)? Reaction->React_Temp Cryst_Check Recrystallization? Purification->Cryst_Check Solv_DMF Use DMF or NMP React_Temp->Solv_DMF Yes Solv_THF Use THF or Dioxane React_Temp->Solv_THF No Solv_Pair Binary System: Acetone (Solvent) + Hexane (Anti-solvent) Cryst_Check->Solv_Pair Yes

Workflow 2: Thermodynamics of Dissolution

Caption: Visualizing the energy barrier. The lattice energy (Red) opposes dissolution, requiring high-polarity solvation (Blue) to overcome.

Thermodynamics Solid Solid Crystal Lattice (High Stability) Energy_Barrier Activation Energy (Breaking Dipole Interactions) Solid->Energy_Barrier Requires Energy Solvated Solvated Molecule (Free in Solution) Energy_Barrier->Solvated Success Solvent_Weak Weak Solvent (Hexane) Cannot overcome Lattice E Solvent_Weak->Solid Precipitation Solvent_Strong Strong Solvent (DMSO) High Dielectric Constant Solvent_Strong->Energy_Barrier Lowers Barrier

Advanced Protocols

Protocol A: Sonication-Assisted Stock Preparation

Use this when preparing biological assay stocks to ensure no micro-crystals remain.

  • Weigh 10 mg of MNPE into a glass vial.

  • Add 1.0 mL of anhydrous DMSO .

  • Vortex for 30 seconds.

  • Sonicate in a water bath at 35-40°C for 10 minutes.

    • Note: Visual clarity is not enough. Micro-crystals can persist.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a fresh vial. This is your true solution.

Protocol B: The "Reverse Addition" Recrystallization

Use this for high-purity requirements (>99%).

  • Dissolve the compound in hot Ethanol (70°C) near the boiling point.

  • Filter the hot solution through a pre-warmed glass frit (to remove insoluble dust).

  • Place the filtrate back on heat.

  • Add Water dropwise until the solution turns slightly cloudy.

  • Add Ethanol dropwise just until it turns clear again.

  • Remove from heat and let stand at room temperature.

References

  • PubChem. (2025).[3] Compound Summary: 1-(1-methyl-4-nitro-1h-pyrazol-5-yl)ethanone. National Library of Medicine. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).

Sources

Optimization

removing impurities from commercially sourced nitropyrazole building blocks

Technical Support Center: Nitropyrazole Building Block Purification Topic: Removing Impurities from Commercially Sourced Nitropyrazole Building Blocks Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitropyrazole Building Block Purification

Topic: Removing Impurities from Commercially Sourced Nitropyrazole Building Blocks Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)[1]

Executive Summary: The Nitropyrazole Paradox

Nitropyrazoles are essential high-energy scaffolds in medicinal chemistry (e.g., kinase inhibitors, antibiotics) and energetic materials.[1] However, commercially sourced building blocks often present a unique "purity paradox": they may appear


 pure by LCMS yet fail in subsequent couplings due to trace metal poisoning or regioisomeric contamination that standard QC methods miss.[1]

This guide addresses the three critical impurity classes specific to this scaffold:

  • Regioisomeric Contamination (The

    
    -alkylation ambiguity).
    
  • Metal Catalyst Residues (Due to the chelating nature of the pyrazole ring).

  • Oligomeric "Color" Impurities (Oxidative byproducts).

Module 1: The Regioisomer & Tautomer Trap

The Core Problem: Users often confuse tautomers with regioisomers.

  • N-Unsubstituted (NH): 3-nitropyrazole and 5-nitropyrazole are identical due to rapid annular tautomerism.[1] You cannot separate them; they exist in equilibrium.

  • N-Substituted (NR): Once alkylated, the 3-nitro and 5-nitro species become distinct regioisomers with different physical properties.[1] Commercial "pure" blocks often contain 1–5% of the unwanted isomer.

Visual Logic: Tautomerism vs. Regioisomerism

Nitropyrazole_Isomerism Substrate Commercial Nitropyrazole (NH) Tautomer Tautomeric Equilibrium (3-nitro ⇌ 5-nitro) CANNOT SEPARATE Substrate->Tautomer In Solution Alkylation N-Alkylation Reaction Tautomer->Alkylation + R-X / Base Mixture Crude Mixture (Fixed Isomers) Alkylation->Mixture Separation Separation Required (Column/Crystallization) Mixture->Separation Distinct Species Created

Caption: Logical flow distinguishing inseparable tautomers from separable N-alkylated regioisomers.

Module 2: Purification Protocols

Protocol A: Acid-Base Extraction (For N-Unsubstituted Blocks)

Best for: Removing neutral organic impurities and non-acidic byproducts.[1]

Scientific Basis: The nitro group significantly lowers the pKa of the pyrazole NH (typically pKa ~9–10 for mononitro, lower for dinitro), making it far more acidic than unsubstituted pyrazole (pKa ~14). We exploit this to pull the product into water with weak base, leaving neutral impurities in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve crude nitropyrazole in Ethyl Acetate (EtOAc).

  • Extraction (Forward): Extract with 1M NaOH or sat.

    
     (Check pH to ensure deprotonation).
    
    • Result: Nitropyrazole anion moves to the Aqueous Layer . Neutral impurities stay in Organic Layer .[1]

  • Wash: Wash the aqueous layer twice with fresh EtOAc (removes occluded neutrals).

  • Precipitation (Reverse): Cool the aqueous layer to

    
     and slowly acidify with 6M HCl to pH ~2.
    
  • Collection: The pure nitropyrazole will precipitate. Filter and dry.[1][2]

Protocol B: Regioisomer Separation (For N-Alkylated Blocks)

Best for: Separating 3-nitro vs. 4-nitro vs. 5-nitro isomers.[1]

Chromatographic Strategy: Nitropyrazole isomers often have very similar


 values. Standard gradients fail.
  • Stationary Phase: Silica Gel (High surface area).

  • Mobile Phase: Do not use simple Hexane/EtOAc. Use DCM/MeOH or Toluene/Acetone .[1]

    • Why? The dipole moment differences between isomers are better resolved by chlorinated or aromatic solvents.

Data: Recommended Solvent Systems

Isomer PairRecommended Solvent SystemSeparation Mechanism
3-Nitro vs. 5-Nitro Toluene : Acetone (9:[1]1)3-nitro is less polar (internal H-bond shielding if NH present); 5-nitro interacts more with silica.
4-Nitro vs. 3-Nitro DCM : MeOH (98:[1]2)4-nitro is significantly more non-polar; elutes much faster.[1]
General Cleanup Hexane : EtOAc (with 1% AcOH)Acetic acid suppresses tailing of the basic pyrazole nitrogens.
Protocol C: Metal Scavenging (The "Hidden" Impurity)

Best for: Removing Pd, Cu, or Fe residues from upstream coupling steps.[1]

Scientific Basis: Pyrazoles are excellent ligands. They bind transition metals tightly.[1] Standard washes fail because the metal is coordinated to your product.

  • Resin Treatment: Dissolve product in THF.[1] Add Thiol-functionalized silica (Si-Thiol) or DMT-functionalized silica .[1]

  • Conditions: Stir at

    
     for 4 hours.
    
  • Filtration: Filter through a 0.45

    
     PTFE pad.
    
  • Validation: Check Pd levels via ICP-MS. (Target:

    
    ).
    

Module 3: Energetic Safety & Stability

CRITICAL WARNING: Nitropyrazoles are potential energetic materials (explosives).[3] NEVER DISTILL NITROPYRAZOLES.

Thermal Stability Workflow:

Safety_Workflow Start Crude Nitropyrazole DSC Run DSC (Diff. Scanning Calorimetry) Start->DSC Decision Exotherm Onset? DSC->Decision Safe Onset > 200°C Standard Recrystallization Decision->Safe High Stability Caution Onset 100-200°C Keep T < 50°C No large scale Decision->Caution Moderate Danger Onset < 100°C or High Energy Release DO NOT HEAT Decision->Danger Unstable

Caption: Safety decision tree based on thermal decomposition data.

  • Alternative to Distillation: Use Sublimation (high vacuum, moderate temp) for volatile nitropyrazoles (e.g., 3,5-dimethyl-4-nitropyrazole) or Recrystallization from Ethanol/Water.[1]

Troubleshooting & FAQs

Q1: My nitropyrazole is a dark brown oil, but the NMR looks clean. What is this?

  • A: This is likely trace oligomerization or oxidation products (azo-coupling).[1] These have high extinction coefficients, so even

    
     looks dirty.[1]
    
  • Fix: Perform an Activated Charcoal filtration.

    • Dissolve in hot Ethanol.

    • Add activated carbon (10 wt%).

    • Reflux for 15 mins.

    • Filter hot through Celite.[1]

Q2: I cannot separate the 3-nitro and 5-nitro isomers by column. They co-elute.

  • A: If they are N-alkylated and co-eluting, your silica is likely too acidic or the solvent is too polar.[1]

  • Fix: Switch to Reverse Phase (C18) Flash Chromatography . The interaction with the hydrophobic C18 chains often discriminates between the dipole moments of the 3- and 5-isomers better than silica. Use a Water/Acetonitrile gradient with 0.1% Formic Acid.

Q3: Can I use K2CO3 to remove the proton from the nitropyrazole for alkylation?

  • A: Yes, but Cs2CO3 is often better for nitropyrazoles.[1] The nitro group pulls electron density, making the pyrazole anion "harder." Cesium improves solubility and reaction rates in DMF/MeCN.[1]

Q4: Is it safe to scale up the recrystallization of 4-nitropyrazole?

  • A: Generally yes, but you must check DSC data first.[1] 4-nitropyrazole has a melting point of ~162°C but can decompose violently at higher temperatures.[1] Ensure your heating bath has a hard limit 20°C below the DSC onset temperature.

References

  • Regioselective Synthesis & Separation: Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature (2025).[1] Link

  • Safety & Energetics: Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. ResearchGate.[1] Link

  • Acidity & pKa: pKa Data of Nitrogen Heterocycles. Organic Chemistry Data.[1] Link

  • Metal Removal: Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate.[1] Link

  • General Properties: 4-Nitropyrazole Compound Summary. PubChem.[1][4] Link

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Fingerprinting of Substituted Pyrazoles: A Comparative Guide to Nitro and Carbonyl Analysis

Executive Summary: The Pyrazole Challenge In drug discovery, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib). However, characterizing pyrazole in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib). However, characterizing pyrazole intermediates—specifically those substituted with nitro (


)  and carbonyl (

)
groups—presents unique challenges compared to their phenyl analogues.

Unlike the static benzene ring, the pyrazole nucleus is a dynamic electronic system characterized by prototropic tautomerism and strong intermolecular hydrogen bonding . These factors cause significant, often misinterpreted, shifts in IR absorption bands.

This guide provides a definitive technical comparison of IR spectral behaviors for nitro and carbonyl groups on pyrazole versus phenyl rings. It establishes a self-validating experimental protocol to distinguish regioisomers and validate electronic environments.

Technical Background: Electronic & Vibrational Causality

To interpret the peaks accurately, one must understand the underlying electronic architecture driving the vibrational shifts.

The "Electron-Pump" Effect (Conjugation)

The pyrazole ring is


-excessive (electron-rich), functioning as a stronger electron donor than a benzene ring.
  • Mechanism: When an electron-withdrawing group (EWG) like

    
     or 
    
    
    
    is attached, the pyrazole ring pumps electron density into the substituent via resonance.
  • Spectral Consequence: This increases the single-bond character of the

    
     or 
    
    
    
    bonds, lowering their force constants and shifting absorption to lower wavenumbers (red shift) compared to phenyl analogues.
The Regioisomer Divergence (Position 3 vs. 4)
  • Position 4: This is the most electron-rich site (highest HOMO coefficient). Substituents here experience maximum conjugation.

    • Result: Lowest stretching frequencies.

  • Position 3 (or 5): Proximal to the ring nitrogen atoms. The inductive electron-withdrawing effect of the ring nitrogens competes with resonance.

    • Result: Slightly higher stretching frequencies than Position 4.[1]

The Hydrogen Bond Network

Unsubstituted pyrazoles (


) form cyclic dimers or trimers in the solid state. This creates a "softening" effect on substituents involved in the H-bond network, broadening peaks and shifting them further downfield.

Comparative Analysis: Pyrazole vs. Alternatives

Nitro Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) Profiling[2]

The nitro group exhibits two characteristic bands: Asymmetric Stretching (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and Symmetric Stretching (

).

Comparative Data: Phenyl vs. Pyrazole Scaffolds

ScaffoldSubstitution Position

(cm⁻¹)

(cm⁻¹)
Mechanistic Insight
Benzene Nitrobenzene (Standard)1520–15301345–1355Baseline aromatic conjugation.
Pyrazole 4-Nitro (Max Conjugation)1490–1510 1320–1340 Strong resonance from pyrazole ring weakens N-O bond significantly.
Pyrazole 3-Nitro (Inductive Influence)1530–15501350–1370Proximity to ring N reduces conjugation efficiency; inductive withdrawal stiffens N-O bond.
Aliphatic Non-conjugated~1550~1370No resonance assistance; highest bond order.

Diagnostic Rule: If the


 peak drops below 1510 cm⁻¹, the nitro group is likely at the 4-position of a highly electron-rich pyrazole ring.
Carbonyl Group ( ) Profiling[3]

Carbonyls are highly sensitive to the "Dilution Effect" (see Protocol).

Comparative Data: Carbonyl Stretching Frequencies

Functional GroupScaffoldState/Phase

(cm⁻¹)
Causality
Ester Phenyl (Benzoate)Solid (KBr)1715–1725Standard aromatic conjugation.
Ester Pyrazole-4-carboxylate Solid (KBr)1680–1700 Strong donor effect of pyrazole + intermolecular H-bonding (NH...O=C).
Ester Pyrazole-4-carboxylateDilute Solution (

)
1710–1720Breaking of H-bonds restores "free" carbonyl frequency.
Ketone Pyrazole-4-yl ketoneSolid (KBr)1640–1660Ketones accept H-bonds more readily than esters; massive red shift.

Visualization: Structural Elucidation Logic

The following diagram illustrates the decision matrix for assigning pyrazole regioisomers based on IR data.

Pyrazole_IR_Logic Start Unknown Nitro-Pyrazole Sample Step1 Identify NO2 Asymmetric Stretch (ν_as) Start->Step1 Decision1 Frequency < 1515 cm⁻¹? Step1->Decision1 Result4 Likely 4-Nitro Pyrazole (Strong Conjugation) Decision1->Result4 Yes Step2 Check Secondary Indicators Decision1->Step2 No Validation Perform Dilution Test (CHCl3) Check for H-Bond Shifts Result4->Validation Decision2 Frequency > 1530 cm⁻¹? Step2->Decision2 Result3 Likely 3(5)-Nitro Pyrazole (Inductive Effect Dominant) Decision2->Result3 Yes Decision2->Validation Inconclusive Result3->Validation

Figure 1: Decision tree for distinguishing nitro-pyrazole regioisomers using IR vibrational shifts. Note the critical cutoff at ~1515 cm⁻¹.

Experimental Protocol: Self-Validating Workflows

To ensure data integrity, you must distinguish between intrinsic electronic shifts and extrinsic hydrogen bonding effects.

Protocol A: Solid State Fingerprinting (KBr)
  • Objective: Obtain the "aggregated" spectrum including H-bond networks.

  • Materials: Spectroscopic grade KBr, agate mortar.

  • Step-by-Step:

    • Dry: Dry the pyrazole sample in a vacuum desiccator (

      
      ) for 4 hours to remove lattice water (which absorbs at 3400 cm⁻¹ and 1640 cm⁻¹).
      
    • Ratio: Mix 1 mg sample with 100 mg KBr (1:100 ratio).

    • Grind: Grind unidirectionally for 2 minutes. Note: Excessive grinding can induce polymorphic transitions in pyrazoles.

    • Press: Compress at 10 tons for 2 minutes to form a transparent pellet.

    • Scan: Acquire 16 scans at 4 cm⁻¹ resolution.

Protocol B: The Dilution Test (The Validator)
  • Objective: Isolate the "monomer" species to confirm if a peak shift is due to conjugation (permanent) or H-bonding (transient).

  • Step-by-Step:

    • Prepare a 0.1 M solution in dry

      
       (non-polar, non-H-bonding solvent).
      
    • Record spectrum in a liquid cell (CaF₂ windows).

    • Dilute to 0.01 M and record again.

    • Analysis:

      • If

        
         or 
        
        
        
        peaks shift to higher frequency upon dilution
        
        
        The original shift was due to Intermolecular H-bonding .
      • If peaks remain unchanged

        
         The shift is intrinsic (Intramolecular H-bond or Electronic Conjugation).
        

References

  • El-Sayed, A. A., et al. (2013).[2] "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Journal of Molecular Structure. Link

  • Claramunt, R. M., et al. (2007). "Hydrogen bonding lights up overtones in pyrazoles." The Journal of Chemical Physics. Link

  • NIST Chemistry WebBook. "1H-Pyrazole, 1-phenyl- Infrared Spectrum." National Institute of Standards and Technology. Link

  • Katritzky, A. R. (1963). "Physical Methods in Heterocyclic Chemistry." Academic Press. (Classic reference for ring substitution effects).
  • Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley. (Standard for general functional group ranges).

Sources

Comparative

A Comparative Analysis of the Melting Points of 4-Nitro- and 4-Aminopyrazole Derivatives: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of heterocyclic compounds is paramount. The pyrazole scaffold, a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of heterocyclic compounds is paramount. The pyrazole scaffold, a cornerstone in medicinal chemistry, exhibits a wide array of biological activities.[1][2] The introduction of functional groups, such as nitro (-NO2) and amino (-NH2) moieties at the 4-position, significantly alters the molecule's electronic and steric characteristics, thereby influencing its physical properties, most notably its melting point. This guide provides a comprehensive comparison of the melting points of 4-nitro- and 4-aminopyrazole derivatives, supported by experimental data and a discussion of the underlying intermolecular forces.

The Decisive Role of Intermolecular Forces

The melting point of a crystalline solid is a direct measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice.[3] For the pyrazole derivatives under consideration, the key intermolecular interactions are hydrogen bonding and dipole-dipole forces. The nature and strength of these forces are dictated by the functional group present at the 4-position.

  • 4-Nitropyrazole Derivatives: The nitro group is strongly electron-withdrawing and highly polar.[4] This polarity results in significant dipole-dipole interactions between molecules in the solid state.[5][6] These strong electrostatic attractions contribute to a more stable crystal lattice, generally leading to higher melting points.[2]

  • 4-Aminopyrazole Derivatives: The amino group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[7] This allows for the formation of extensive intermolecular hydrogen bonding networks, which are among the strongest types of intermolecular forces.[8][9] The presence of these strong hydrogen bonds significantly impacts the melting point.

Experimental Data: A Head-to-Head Comparison

The following table summarizes the experimentally determined melting points for several pairs of 4-nitro- and 4-aminopyrazole derivatives.

Pyrazole Derivative4-Nitro Substituent Melting Point (°C)4-Amino Substituent Melting Point (°C)
Unsubstituted160-164[10]77-82[11]
1-Methyl91-92[1][12]Liquid at room temp. (b.p. 45-80)[13]
3,5-Dimethyl125-129[14]192[15]

Analysis of Melting Point Trends

From the experimental data, a clear trend emerges: the presence of a 4-amino group generally leads to a higher melting point compared to its 4-nitro counterpart, with the exception of the 1-methyl derivative.

The significantly higher melting point of 3,5-dimethyl-4-aminopyrazole (192 °C) compared to 3,5-dimethyl-4-nitropyrazole (125-129 °C) can be attributed to the extensive and strong intermolecular hydrogen bonding network formed by the amino groups. In contrast, the 1-methyl-4-aminopyrazole is a liquid at room temperature, which is an anomaly in this series. This is likely due to a combination of factors including reduced molecular symmetry and potentially weaker crystal packing compared to its nitro analog. The unsubstituted 4-aminopyrazole has a lower melting point than 4-nitropyrazole, suggesting that in this specific case, the dipole-dipole interactions of the nitro group are more dominant in stabilizing the crystal lattice than the hydrogen bonding of the amino group.

Experimental Protocols

Synthesis of 4-Aminopyrazole Derivatives from 4-Nitropyrazole Derivatives

A common and effective method for the synthesis of 4-aminopyrazoles is the reduction of the corresponding 4-nitropyrazoles.[16][17][18]

Protocol: Catalytic Hydrogenation

  • Dissolution: Dissolve the 4-nitropyrazole derivative in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-aminopyrazole derivative.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 4-aminopyrazole.

Melting Point Determination

The capillary method is the standard technique for accurate melting point determination.[11][19][20]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the crystalline sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.

Logical Relationships in Melting Point Determination

The following diagram illustrates the key factors influencing the melting points of the studied pyrazole derivatives.

G cluster_functional_groups Functional Group at 4-Position cluster_intermolecular_forces Dominant Intermolecular Forces 4-Nitro Group 4-Nitro Group Dipole-Dipole Interactions Dipole-Dipole Interactions 4-Nitro Group->Dipole-Dipole Interactions leads to 4-Amino Group 4-Amino Group Hydrogen Bonding Hydrogen Bonding 4-Amino Group->Hydrogen Bonding enables Crystal Lattice Stability Crystal Lattice Stability Dipole-Dipole Interactions->Crystal Lattice Stability contributes to Hydrogen Bonding->Crystal Lattice Stability strongly contributes to Melting Point Melting Point Crystal Lattice Stability->Melting Point determines

Caption: Intermolecular forces determine the melting points of pyrazole derivatives.

Conclusion

The substitution of a nitro group versus an amino group at the 4-position of the pyrazole ring has a profound and predictable impact on the melting point of the resulting derivative. While the highly polar nitro group leads to strong dipole-dipole interactions, the ability of the amino group to form extensive hydrogen bonding networks is often the dominant factor, resulting in higher melting points for many 4-aminopyrazole derivatives. This understanding is crucial for the rational design of new pyrazole-based compounds with tailored physicochemical properties for applications in drug discovery and materials science.

References

Sources

Validation

Establishing the Gold Standard: Purity Assignment for 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, CMC Leads, and Drug Development Scientists Subject: Qualification of Reference Standards for CAS 7120-41-4 (Key Intermediate) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, CMC Leads, and Drug Development Scientists Subject: Qualification of Reference Standards for CAS 7120-41-4 (Key Intermediate)

Executive Summary: The "Standard" Dilemma

In the synthesis of next-generation kinase inhibitors and bioactive pyrazoles, 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (hereafter MNPE ) serves as a critical scaffold. However, unlike common APIs (e.g., Acetaminophen), MNPE lacks a compendial monograph (USP/EP).

Researchers often face a critical decision when sourcing or characterizing this material: Do you rely on the vendor's HPLC "Area %" Certificate of Analysis (CoA), or do you establish an internal Primary Reference Standard (PRS)?

This guide objectively compares the two dominant methodologies for assigning purity to MNPE reference standards: the traditional Mass Balance Approach (HPLC + TGA + KF) versus the absolute Quantitative NMR (qNMR) method. We provide experimental protocols to validate your own in-house standard, ensuring your potency calculations are chemically accurate.

Comparative Analysis: Mass Balance vs. qNMR

The industry is shifting. While Mass Balance has been the historical workhorse, qNMR is emerging as the superior technique for early-phase intermediates like MNPE where response factors of impurities are unknown.

FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Absolute)
Principle

Direct molar ratio against a NIST-traceable internal standard.
Primary Risk Response Factor Bias: Assumes all organic impurities have the same UV extinction coefficient as MNPE.Solubility/Relaxation: Requires complete solubility and full T1 relaxation.
Suitability for MNPE Medium. The nitro group (

) significantly alters UV absorption, potentially masking non-nitro precursors.
High. The N-Methyl and Acetyl protons provide distinct, isolated singlets for precise integration.
Material Required High (>100 mg for TGA/KF/ROI/HPLC).Low (<10 mg).[1]
Speed Slow (3-4 orthogonal techniques required).Fast (Single experiment).
Accuracy Often overestimates purity (blind to non-UV active impurities).High accuracy (typically

).

Verdict: For MNPE , qNMR is the recommended primary method for establishing a reference standard value, while HPLC should be used for impurity profiling.[2]

Experimental Protocols
Protocol A: HPLC Purity Assessment (Impurity Profiling)

Objective: To detect organic impurities and regioisomers (e.g., 3-nitro isomer).

Reagents & Equipment:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detector: DAD at 270 nm (Nitro-pyrazole

    
    ).
    

Gradient Program:

Time (min) % A % B Flow (mL/min)
0.0 95 5 1.0
10.0 40 60 1.0
12.0 5 95 1.0

| 15.0 | 95 | 5 | 1.0 |

Critical Insight: The 4-nitro group is strongly electron-withdrawing, making MNPE less basic. Standard acidic mobile phases work well. Watch for the des-nitro impurity (starting material), which will elute significantly earlier and has a lower UV response at 270 nm, leading to potential underestimation of impurity load if using Area %.

Protocol B: qNMR Absolute Quantification

Objective: To assign an absolute potency value to the Reference Standard.

Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Why: High purity, distinct singlet at

    
     6.3 ppm (does not overlap with MNPE signals), non-hygroscopic.
    

Solvent: DMSO-


 (Ensures complete solubility of the nitro-pyrazole).

Procedure:

  • Weighing: Accurately weigh ~10 mg of MNPE and ~5 mg of Maleic Acid into the same vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until clear.
    
  • Acquisition:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 60 seconds (Critical: Nitro groups can increase 
      
      
      
      relaxation times of adjacent protons;
      
      
      must be
      
      
      ).
    • Scans: 32 or 64.

    • Temperature: 298 K.

Calculation:



Where:

  • 
     = Integral area (Use MNPE Acetyl-CH3 at 
    
    
    
    2.55 ppm vs Maleic Acid at
    
    
    6.30 ppm).
  • 
     = Number of protons (3 for Acetyl, 2 for Maleic Acid).
    
  • 
     = Molecular Weight (169.14 for MNPE, 116.07 for Maleic Acid).
    
  • 
     = Weight (mg).
    
  • 
     = Purity (as decimal).
    
Supporting Data: The "Purity Gap"

We simulated a comparison of a typical commercial "98%" batch of MNPE analyzed via both methods to demonstrate the risk.

ParameterVendor CoA (HPLC Area %)In-House qNMR (Absolute)Delta
Assigned Purity 99.2% 97.8% -1.4%
Water (KF) Not ReportedN/A (Calculated separately)-
Residual Solvents Not Reported0.3% (Detected in NMR)-
Inorganic Residue Not ReportedN/A-
Cause of Error Blind to inorganic salts and residual solvent; over-response of nitro-chromophore.Detects total proton mass; accounts for non-chromatographic mass.

Interpretation: Relying on the Vendor CoA (HPLC) would lead to a 1.4% overestimation of your starting material. In a GMP synthesis, this stoichiometry error could lead to unreacted coupling partners, requiring difficult downstream purification.

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision matrix for qualifying MNPE.

G Start Receive MNPE Material (Vendor CoA: >98%) Step1 1. Identity Check (1H-NMR + MS) Start->Step1 Decision1 Identity Confirmed? Step1->Decision1 Step2 2. Impurity Profiling (HPLC-UV @ 270nm) Decision1->Step2 Yes Stop Reject Batch Decision1->Stop No Step3 3. Absolute Purity Assignment (qNMR with Maleic Acid IS) Step2->Step3 Comparison Compare qNMR vs. (100% - HPLC Impurities - Volatiles) Step3->Comparison ResultA Discrepancy < 1.0% Assign qNMR Value as Potency Comparison->ResultA Convergent ResultB Discrepancy > 1.0% Investigate: Inorganic Salts/UV Bias Comparison->ResultB Divergent

Figure 1: Decision matrix for establishing a Primary Reference Standard for MNPE. Note the critical step of comparing orthogonal methods (HPLC vs qNMR) to detect hidden biases.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012). The 100% Quantitative NMR Signal: A Guide to the qNMR Resonance Assignment. Journal of Natural Products. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

  • Chemical Book. 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone Product Properties. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

Executive Safety Summary Compound Class: Nitro-substituted Heterocycle / Acetyl Pyrazole Primary Hazard: Energetic Instability & Nitrogenous Toxicity . While specific toxicological data for this isomer is often proprieta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Nitro-substituted Heterocycle / Acetyl Pyrazole Primary Hazard: Energetic Instability & Nitrogenous Toxicity . While specific toxicological data for this isomer is often proprietary, the structural combination of a nitro group (


)  on a pyrazole ring classifies this as a high-energy intermediate. It shares risk profiles with known energetic materials (e.g., nitropyrazoles used in melt-cast explosives) and pharmacologically active kinase inhibitors.

Critical Directive: Treat as a Sensitizer and Potential Energetic Material . Avoid friction, static shock, and temperatures


 until DSC (Differential Scanning Calorimetry) data confirms thermal stability.

Risk Assessment & Hazard Analysis

Before selecting PPE, we must understand the mechanism of the hazard.

Hazard DomainMechanistic CauseOperational Implication
Energetic/Explosive The

-Nitro group destabilizes the pyrazole ring, creating potential for rapid decomposition (deflagration) under heat or shock.
Do not use metal spatulas. Use Teflon/ceramic tools. Ground all equipment to prevent static discharge.
Acute Toxicity Nitro-heterocycles can induce methemoglobinemia (oxidizing hemoglobin) and are often potent skin/eye irritants (pKa modulation).Zero skin contact. The lipophilic acetyl group facilitates dermal absorption.
Chemical Reactivity The acetyl group at

is electrophilic; susceptible to nucleophilic attack (hydrolysis) releasing toxic byproducts.
Avoid strong bases and reducing agents in waste streams.

PPE Matrix: The "Barrier of Trust"

Standard lab PPE is insufficient for nitro-functionalized intermediates. Use this tiered approach based on operation scale.

Table 1: PPE Specifications
PPE ComponentRoutine Handling (<100 mg)Scale-Up / Synthesis (>1g)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min)Laminate (Silver Shield) liner under NitrileNitro compounds permeate nitrile rapidly.[1] Laminates provide broad chemical resistance.
Eye/Face ANSI Z87.1 Safety Glasses + Side ShieldsFace Shield + GogglesRisk of energetic deflagration requires impact protection for the entire face, not just eyes.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (if outside hood)Fine powders of nitro-pyrazoles are easily aerosolized and highly irritating to mucous membranes.
Body Cotton Lab Coat (Buttoned)Flame-Resistant (Nomex) Lab CoatSynthetic blends melt into skin during flash fires. Cotton or Nomex chars, providing a safety buffer.

Operational Protocol: Self-Validating Workflow

This workflow is designed to minimize static generation and thermal stress.

Phase A: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static bar inside the balance enclosure. Nitro-pyrazoles are often dry, fluffy powders prone to static buildup.

  • Tool Selection: Use antistatic polypropylene or ceramic spatulas. Never use stainless steel, which can generate micro-sparks or friction heat.

  • Solvent Compatibility: If dissolving, use Ethyl Acetate or DCM. Avoid Acetone if strong bases are present (aldol condensation risk).

Phase B: Reaction & Transfer
  • Temperature Limit: Maintain reaction temperatures

    
     unless DSC data permits higher.
    
  • Inert Atmosphere: Handle under Nitrogen/Argon balloon or Schlenk line to exclude moisture (prevents hydrolysis of the acetyl group).

Phase C: Waste Disposal (Critical)
  • Segregation: DO NOT mix with general organic waste containing oxidizers or strong acids.

  • Quenching: If disposal of pure material is required, dilute significantly (1:100) in a compatible solvent before adding to the waste stream to disperse thermal energy potential.

Visualizations

Diagram 1: PPE & Engineering Control Decision Tree

This logic flow ensures you select the correct containment level based on the physical state and quantity.

PPE_Decision_Tree Start Handling 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity? Solid->Qty_Solid Conc_Sol Concentration? Solution->Conc_Sol Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Action_Small Standard Fume Hood Double Nitrile Gloves Anti-static Spatula Small_Solid->Action_Small Action_Large Static-Dissipative Hood N95/P100 Backup Nomex Lab Coat Face Shield Large_Solid->Action_Large Dilute Dilute (<0.1M) Conc_Sol->Dilute Conc Concentrated (>0.1M) Conc_Sol->Conc Action_Dilute Fume Hood Single Nitrile Gloves Safety Glasses Dilute->Action_Dilute Action_Conc Fume Hood Silver Shield Laminate Gloves Splash Goggles Conc->Action_Conc

Caption: Decision matrix for selecting PPE based on physical state and quantity, prioritizing protection against inhalation of powders and permeation of concentrated solutions.

Diagram 2: Emergency Spill Response Workflow

A self-validating loop for managing spills without triggering secondary hazards (fire/toxic release).

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle) Spill->Evacuate Assess 2. Assess Volume & Form Evacuate->Assess Dry_Spill Dry Powder Assess->Dry_Spill Wet_Spill Liquid/Solution Assess->Wet_Spill Clean_Dry DO NOT SWEEP (Friction Risk) Use Wet Wipe/Damp Cloth Dry_Spill->Clean_Dry Prevent Dust Clean_Wet Absorb with Vermiculite (Non-combustible) Wet_Spill->Clean_Wet Contain Disposal Double Bag in Anti-Static Poly Bag Clean_Dry->Disposal Clean_Wet->Disposal Label Label: 'Nitro-Compound Waste' (Do not seal tightly if off-gassing) Disposal->Label

Caption: Emergency response workflow emphasizing the avoidance of friction (sweeping) for dry nitro-pyrazole powders to prevent deflagration.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Larson, R. A., et al. (2023).[2] "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules, 28(18), 6489. (Establishes the energetic potential of nitro-pyrazole derivatives).

  • PubChem. (2025).[1] Compound Summary: 4-Nitro-1H-pyrazole (Analogous Hazard Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).

Sources

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